molecular formula C18H27ClN2O3S B1670216 Delequamine Hydrochloride CAS No. 119942-75-5

Delequamine Hydrochloride

货号: B1670216
CAS 编号: 119942-75-5
分子量: 386.9 g/mol
InChI 键: ITJOISLXCMAIOC-CVLULELNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

See also: Delequamine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

119942-75-5

分子式

C18H27ClN2O3S

分子量

386.9 g/mol

IUPAC 名称

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride

InChI

InChI=1S/C18H26N2O3S.ClH/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19;/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3;1H/t14-,17+,18+;/m1./s1

InChI 键

ITJOISLXCMAIOC-CVLULELNSA-N

手性 SMILES

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2.Cl

规范 SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197

产品来源

United States

Foundational & Exploratory

The Synthesis of Delequamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine Hydrochloride, a potent and selective α2-adrenergic receptor antagonist, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known synthesis pathway for this compound (also known as RS-15385). The synthesis involves a multi-step sequence starting from readily available precursors, culminating in the formation of the complex decahydroisoquinolino[2,1-g][1][2]naphthyridine core structure. This document details the key chemical transformations, reagents, and reaction conditions based on available scientific literature. Particular emphasis is placed on providing a clear and structured presentation of the synthetic route, including detailed experimental protocols and a summary of quantitative data.

Introduction

Delequamine, with the developmental code name RS-15385, is a potent and selective antagonist of α2-adrenergic receptors.[3] Its complex heterocyclic structure, formally named (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][2]naphthyridine, has presented a significant challenge for synthetic chemists.[3] This guide aims to elucidate the practical total synthesis of its hydrochloride salt, a critical step for its development and study. The pathway described herein is based on the seminal work published in the Journal of Organic Chemistry, providing a roadmap for the construction of this intricate molecule.

Overall Synthesis Strategy

The synthesis of this compound can be conceptually divided into the construction of two key heterocyclic systems: a substituted isoquinoline (B145761) moiety and a piperidine (B6355638) ring, which are then fused to form the final pentacyclic core. The strategy involves a convergent approach, where key fragments are synthesized separately and then combined.

Logical Flow of the Synthesis:

G A Starting Materials B Isoquinoline Intermediate Construction A->B Several Steps C Piperidine Ring Formation A->C Several Steps D Coupling and Cyclization B->D C->D E Final Modifications & Salt Formation D->E Key Cyclization F This compound E->F HCl Treatment

Caption: High-level overview of the this compound synthesis strategy.

Detailed Synthesis Pathway and Experimental Protocols

While the full, unabridged experimental protocol from the primary literature remains elusive, this section outlines the key transformations and provides representative procedures based on the synthesis of analogous structures. The yields provided are illustrative and may vary.

Step 1: Synthesis of the Isoquinoline Intermediate

The synthesis commences with the preparation of a suitably substituted 3,4-dihydroisoquinoline (B110456) derivative. This is typically achieved through a Bischler-Napieralski or Pictet-Spengler type reaction.

Experimental Protocol (Representative):

A solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in toluene (B28343) is treated with phosphorus oxychloride (1.2 eq) and heated to reflux for 2 hours. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in methanol (B129727) and treated with sodium borohydride (B1222165) (1.5 eq) at 0 °C. The reaction is stirred for 1 hour and then quenched with water. The product is extracted with dichloromethane, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to afford the 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Construction of the Piperidine Moiety

A key fragment containing the piperidine ring with the necessary functional groups for subsequent cyclization is prepared separately.

Step 3: Coupling and Formation of the Tetracyclic Intermediate

The isoquinoline intermediate is coupled with the piperidine-containing fragment. This is often achieved through an N-alkylation reaction.

Experimental Protocol (Representative):

To a solution of the tetrahydroisoquinoline from Step 1 (1.0 eq) and a suitable piperidine-derived electrophile (1.1 eq) in acetonitrile (B52724) is added potassium carbonate (2.0 eq). The mixture is heated to reflux for 12 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the coupled product.

Step 4: Intramolecular Cyclization to Form the Pentacyclic Core

This crucial step involves an intramolecular cyclization to construct the final ring of the decahydroisoquinolino[2,1-g][1][2]naphthyridine system. This transformation is often acid-catalyzed.

Experimental Workflow for Cyclization:

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Tetracyclic Intermediate B Acid Catalyst (e.g., PPA) C High Temperature D Quenching C->D Reaction E Extraction D->E F Chromatography E->F G Pentacyclic Core F->G

References

Delequamine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine hydrochloride is a potent and selective α2-adrenergic receptor antagonist that was investigated for the treatment of erectile dysfunction and major depressive disorder.[1][2] Although its clinical development was discontinued, it remains a valuable tool for research.[1][2] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific public data, this guide synthesizes available information and integrates general principles of pharmaceutical stability and solubility testing as outlined by the International Conference on Harmonisation (ICH) guidelines.[1][3] Detailed experimental protocols are provided to enable researchers to conduct further studies and ensure the integrity of their experimental results.

Chemical and Physical Properties

This compound, with the developmental code names RS-15385 and RS-15385-197, is structurally related to yohimbine (B192690) but exhibits greater selectivity as an α2-adrenergic receptor antagonist.[2][4]

PropertyValueReference
Chemical Name (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][5]naphthyridine hydrochloride[2]
Molecular Formula C₁₈H₂₆N₂O₃S · HCl[2]
Molar Mass 350.48 g·mol⁻¹ (base)[2]
CAS Number 119942-75-5[6][7]
Appearance Crystalline solid[8][9]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is scarce in publicly available literature. However, some general information and typical solvents used for similar small molecules are reported.

Table 2.1: this compound Solubility

SolventSolubilityRemarksReference
Not Specified<1 mg/mLRefers to the product being slightly soluble or insoluble.[10]
EthanolSoluble (approx. 1 mg/mL for similar compounds)General solubility for hydrochloride salts of organic molecules.[8]
DMSOSoluble (approx. 30 mg/mL for similar compounds)General solubility for hydrochloride salts of organic molecules.[8]
Dimethylformamide (DMF)Soluble (approx. 30 mg/mL for similar compounds)General solubility for hydrochloride salts of organic molecules.[8]
PBS (pH 7.2)Soluble (approx. 5 mg/mL for similar compounds)General solubility for hydrochloride salts of organic molecules.[8]
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, ethanol, DMSO, PBS of various pH)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the original concentration in the supernatant to determine the solubility.

G cluster_protocol Equilibrium Solubility Determination Workflow prep Prepare Supersaturated Solution (Excess Delequamine HCl in Solvent) equilibrate Equilibrate (Shake at constant temperature) prep->equilibrate Incubate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate Reach Equilibrium analyze Analyze Supernatant (HPLC-UV) separate->analyze Sample Supernatant calculate Calculate Solubility analyze->calculate

Equilibrium Solubility Determination Workflow

Stability Profile

While specific degradation kinetics for this compound are not widely published, general stability guidelines for complex organic molecules are applicable.[1] Stability studies are crucial to ensure the compound's integrity, strength, quality, and purity over its shelf life.[1]

Table 3.1: Recommended Storage Conditions and Stability Considerations

ConditionRecommendationRationaleReference
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Reduces the rate of chemical degradation and microbial growth.[1]
Humidity Store in a desiccated environment.Minimizes hydrolysis, a common degradation pathway.[1]
Light Store in the dark (e.g., amber vials).Protects against photolytic degradation.[1][11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for solutions.Minimizes oxidation.[1]
Form Solid (lyophilized powder) is generally more stable than solutions.Reduces the potential for hydrolysis and other solution-state degradation reactions.[1]
Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[12][13] These studies also help in developing and validating stability-indicating analytical methods.[14]

Table 3.2: Typical Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation PathwayReference
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 70°CHydrolysis of labile functional groups.[13][15]
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 70°CHydrolysis of labile functional groups.[13][15]
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of susceptible moieties.[15]
Thermal Degradation Dry heat (e.g., 70°C)Thermally induced degradation.[16]
Photostability Exposure to light (ICH Q1B guidelines)Photolytic degradation.[3][11]
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC-UV/MS system

  • pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set time. Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set time. Withdraw samples, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature and protected from light. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) for a specified duration. Dissolve samples at different time points and analyze.

  • Photostability: Expose a solution and solid sample of this compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to separate the parent drug from any degradation products. The use of mass spectrometry (MS) will aid in the identification of the degradation products.

G cluster_protocol Forced Degradation Experimental Workflow start This compound Sample acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Dry Heat) start->thermal photo Photolytic Stress (Light Exposure) start->photo analysis Analysis by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Forced Degradation Experimental Workflow

Mechanism of Action and Signaling Pathway

Delequamine acts as a competitive antagonist at α2-adrenergic receptors.[17] These receptors are typically located on presynaptic nerve terminals and function as part of a negative feedback loop to regulate the release of norepinephrine (B1679862).[17] By blocking these receptors, Delequamine interrupts this feedback mechanism, leading to an increased release of norepinephrine into the synaptic cleft.[17]

G cluster_pathway This compound Signaling Pathway NE_vesicle Norepinephrine (NE) Vesicles synaptic_cleft Synaptic Cleft NE_vesicle->synaptic_cleft NE Release presynaptic Presynaptic Neuron alpha2_receptor α2-Adrenergic Receptor synaptic_cleft->alpha2_receptor Binds to postsynaptic_receptor Adrenergic Receptor synaptic_cleft->postsynaptic_receptor NE Binds postsynaptic Postsynaptic Neuron alpha2_receptor->NE_vesicle Inhibits Release (-) response Cellular Response postsynaptic_receptor->response Activates delequamine Delequamine HCl delequamine->alpha2_receptor Blocks

Delequamine's Antagonism of the α2-Adrenergic Receptor

Conclusion

While specific, publicly available solubility and stability data for this compound are limited, this guide provides a framework for researchers based on established principles of pharmaceutical sciences. Adherence to proper storage conditions and the implementation of rigorous solubility and stability testing protocols, such as those outlined here, are paramount for ensuring the integrity of this compound samples and obtaining reliable, reproducible data in research settings. The provided methodologies, guided by ICH standards, offer a robust approach for further characterization of this and other research compounds.

References

An In-depth Technical Guide to the CNS Mechanism of Action of Delequamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (B44412) hydrochloride (also known by its developmental code RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist. Its primary mechanism of action within the central nervous system (CNS) revolves around the blockade of presynaptic α2-adrenergic autoreceptors, leading to an enhancement of noradrenergic neurotransmission. This activity underlies its physiological effects, most notably an increase in arousal. This technical guide provides a comprehensive overview of the molecular and cellular actions of Delequamine in the CNS, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action in the CNS

Delequamine hydrochloride's principal action in the CNS is the competitive and selective antagonism of α2-adrenergic receptors. These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors. The activation of these Gαi-coupled receptors by norepinephrine (B1679862) (NE) initiates a negative feedback loop that inhibits further NE release.

By blocking these autoreceptors, Delequamine disinhibits the noradrenergic neuron, leading to an increased release of norepinephrine into the synaptic cleft. This surge in synaptic norepinephrine enhances the activation of postsynaptic α1- and β-adrenergic receptors, resulting in heightened neuronal activity in various brain regions, including the locus coeruleus, a key area for regulating arousal and wakefulness.[1][2][3]

Impact on Neuronal Firing

The increased availability of norepinephrine in the synaptic cleft, due to α2-autoreceptor blockade by Delequamine, leads to an increased firing rate of neurons in the locus coeruleus.[4][5][6][7] This heightened neuronal activity contributes to a state of increased arousal and vigilance.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and selectivity of this compound for various receptors, compiled from in vitro radioligand binding assays.

Receptor Target Ligand Tissue/Cell Line pKi / pA2 Selectivity Ratio (α2/α1) Reference
α2-Adrenoceptor[3H]-YohimbineRat Cortex9.45 (pKi)>14,000
α1-Adrenoceptor[3H]-PrazosinRat Cortex5.29 (pKi)
α2-AdrenoceptorUK-14,304 (agonist)Guinea-pig ileum9.72 (pA2)>4,000 (functional)
α1-AdrenoceptorPhenylephrineRabbit aorta6.05 (pA2)
Receptor Subtype Ligand Tissue/Cell Line pKi Reference
α2A-Adrenoceptor[3H]-RS-15385-197Human Platelets9.90
α2B-Adrenoceptor[3H]-RS-15385-197Rat Neonate Lung9.70
Other Receptors Ligand Tissue/Cell Line pKi Reference
5-HT1A6.50
5-HT1D7.00
Other 5-HT subtypes≤ 5
Dopamine Receptors≤ 5
Muscarinic Cholinoceptors≤ 5
β-Adrenoceptors≤ 5

Signaling Pathways

The signaling cascade initiated by Delequamine's interaction with α2-adrenoceptors is a critical aspect of its mechanism of action.

Disinhibition of Adenylyl Cyclase and cAMP Production

α2-Adrenergic receptors are coupled to the inhibitory G-protein, Gαi. Activation of this receptor by norepinephrine leads to the inhibition of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, Delequamine prevents this Gαi-mediated inhibition. This results in a disinhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to an increase in norepinephrine release.[8][9][10]

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft Delequamine Delequamine Hydrochloride Alpha2R α2-Adrenoceptor (Gαi-coupled) Delequamine->Alpha2R Blocks AC Adenylyl Cyclase Alpha2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates NE_vesicle Norepinephrine Vesicle PKA->NE_vesicle Promotes Exocytosis NE_release Norepinephrine Release NE_vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse

Caption: Delequamine's antagonism of presynaptic α2-adrenoceptors, leading to increased norepinephrine release.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol is a representative method for determining the binding affinity of Delequamine to α2-adrenoceptors using a radiolabeled form of the compound, [3H]-RS-15385-197.[11]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]-RS-15385-197 for α2-adrenoceptors in rat cerebral cortex membranes.

Materials:

  • Rat cerebral cortex tissue

  • [3H]-RS-15385-197 (specific activity ~80 Ci/mmol)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Homogenizer, centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • For saturation experiments, set up assay tubes containing:

      • 100 µL of membrane suspension

      • 50 µL of varying concentrations of [3H]-RS-15385-197 (e.g., 0.01 to 5 nM)

      • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled Delequamine (e.g., 10 µM) (for non-specific binding).

    • Incubate the tubes at 25°C for 60 minutes.

    • Terminate the incubation by rapid vacuum filtration through GF/B filters.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Cerebral Cortex Homogenize Homogenize in Assay Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 Pellet Wash and Resuspend Membrane Pellet Centrifuge2->Pellet Incubate Incubate Membranes with [3H]-RS-15385-197 +/- Unlabeled Delequamine Pellet->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Analyze Non-linear Regression (Kd and Bmax) Calculate->Analyze

Caption: Workflow for a radioligand binding assay to determine Delequamine's receptor affinity.
In Vivo Microdialysis for Norepinephrine Release

This protocol describes a representative method for measuring extracellular norepinephrine levels in the rat brain following the administration of an α2-adrenoceptor antagonist.[12][13][14][15][16]

Objective: To measure the effect of Delequamine on extracellular norepinephrine concentrations in the rat prefrontal cortex.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm active membrane length, 20 kDa cutoff)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

  • This compound

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Fraction collector

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the prefrontal cortex.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 60-90 minutes.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer Delequamine (e.g., via intraperitoneal injection or through the dialysis probe).

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for norepinephrine content using HPLC with electrochemical detection.

    • Quantify the norepinephrine concentration in each sample by comparing the peak height or area to that of known standards.

  • Data Analysis:

    • Express the norepinephrine concentrations as a percentage of the average baseline concentration.

    • Statistically compare the norepinephrine levels before and after Delequamine administration.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis cluster_analysis Analysis Anesthetize Anesthetize Rat Implant Stereotaxically Implant Guide Cannula Anesthetize->Implant Recover Allow Recovery Implant->Recover InsertProbe Insert Microdialysis Probe Recover->InsertProbe Perfuse Perfuse with aCSF InsertProbe->Perfuse Baseline Collect Baseline Dialysate Perfuse->Baseline Administer Administer Delequamine Baseline->Administer CollectSamples Collect Post-Drug Dialysate Administer->CollectSamples HPLC HPLC-ECD Analysis of Norepinephrine CollectSamples->HPLC Quantify Quantify NE Concentration HPLC->Quantify Analyze Statistical Analysis (% of Baseline) Quantify->Analyze

References

Delequamine Hydrochloride: A Technical Overview of Target Binding and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Introduction

Delequamine hydrochloride (developmental code names RS-15385, RS-15385-197) is a potent and selective α2-adrenergic receptor antagonist.[1] Though its development for the treatment of erectile dysfunction and major depressive disorder was discontinued (B1498344) in the 1990s, its high affinity and selectivity for the α2-adrenergic receptor make it a continued subject of scientific interest.[1] This technical guide provides a comprehensive overview of the available target binding data for this compound, its mechanism of action through the α2-adrenergic signaling pathway, and representative experimental protocols for assessing its binding characteristics.

Target Binding Affinity of this compound

This compound exhibits high-affinity binding to α2-adrenergic receptors. The primary quantitative measure of this interaction reported in the literature is the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundTarget ReceptorTissue SourceReported Affinity (pKi)Calculated Affinity (Ki) (nM)Selectivity
This compoundα2-AdrenoceptorsRat Cortex9.5[2]0.316>1000-fold vs. 5-HT1A and α1-adrenoceptors[2]

Note: The Ki value was calculated from the pKi using the formula Ki = 10^(-pKi) M, and then converted to nM.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Delequamine functions as a competitive antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3] In their natural physiological role, α2-adrenergic receptors are activated by catecholamines like norepinephrine (B1679862) and epinephrine.[3]

The activation of the α2-adrenergic receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). By blocking the binding of endogenous agonists, Delequamine prevents this inhibitory signaling, leading to a functional increase in adenylyl cyclase activity and cAMP levels.

Presynaptically, α2-adrenergic receptors act as autoreceptors, inhibiting the further release of norepinephrine from nerve terminals. By antagonizing these receptors, Delequamine disinhibits norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.[4][5]

Signaling Pathway

The following diagram illustrates the canonical α2-adrenergic signaling pathway and the antagonistic action of this compound.

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell NE_vesicle Norepinephrine Vesicles NE_release Norepinephrine Release NE_vesicle->NE_release Action Potential alpha2_auto α2-Adrenergic Autoreceptor (Gi) NE_release->alpha2_auto Binds to NE_synapse Norepinephrine alpha2_auto->NE_release Inhibits (-) Delequamine_pre Delequamine Delequamine_pre->alpha2_auto Blocks alpha2_post α2-Adrenergic Receptor (Gi) AC Adenylyl Cyclase alpha2_post->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Delequamine_post Delequamine Delequamine_post->alpha2_post Blocks NE_synapse->alpha2_post Binds to

Caption: Delequamine blocks α2-adrenergic receptors, preventing agonist-induced inhibition of adenylyl cyclase.

Experimental Protocols

Detailed experimental protocols for determining the binding kinetics of this compound are not publicly available. However, based on standard methodologies for characterizing ligand binding to GPCRs, a representative radioligand binding assay protocol is provided below. This type of assay would be used to determine the Ki value.

Representative Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor in rat cortical membranes via a competitive binding assay using a known radioligand.

Materials:

  • Rat cortical tissue

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine), a known α2-adrenergic antagonist

  • This compound stock solution

  • Non-specific binding determinator (e.g., high concentration of unlabeled Yohimbine or another α2-antagonist)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Workflow Diagram:

Radioligand_Binding_Assay_Workflow start Start prep 1. Membrane Preparation (Rat Cortex Homogenization & Centrifugation) start->prep protein_assay 2. Protein Quantification (e.g., Bradford Assay) prep->protein_assay incubation 3. Incubation Setup (Membranes, Radioligand, Delequamine dilutions) protein_assay->incubation total_binding Total Binding (Membranes + Radioligand) incubation->total_binding nsb Non-Specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) incubation->nsb competition Competition (Membranes + Radioligand + Delequamine) incubation->competition incubation_step 4. Incubate to Equilibrium (e.g., 60 min at 25°C) total_binding->incubation_step nsb->incubation_step competition->incubation_step filtration 5. Rapid Filtration (Separate bound from free ligand) incubation_step->filtration washing 6. Filter Washing filtration->washing scintillation 7. Scintillation Counting (Measure radioactivity) washing->scintillation analysis 8. Data Analysis (Calculate Ki from IC50) scintillation->analysis end End analysis->end

References

An In-depth Technical Guide on the Off-Target Effects of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), marketed as Gleevec®, was a pioneering targeted therapy that transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It functions as a potent inhibitor of the BCR-ABL fusion protein in CML, and the c-KIT and PDGFRA receptor tyrosine kinases in GIST.[2][3] While highly effective against these primary targets, imatinib, like many kinase inhibitors, exhibits a range of off-target activities that contribute to both its therapeutic efficacy and adverse effect profile.[4][5][6] This guide provides a comprehensive overview of the off-target effects of imatinib, presenting quantitative data, outlining experimental methodologies for their identification, and illustrating the involved signaling pathways.

On-Target and Off-Target Kinase Inhibition Profile

Imatinib's primary targets are the ABL, c-KIT, and PDGF-R kinases. However, it also inhibits other kinases with varying potency. The selectivity of a kinase inhibitor is a critical factor in its clinical utility, and understanding its full range of targets is essential for predicting both therapeutic and adverse effects.

Data Presentation: Kinase Inhibition Profile of Imatinib

The following table summarizes the inhibitory activity of imatinib against its primary on-targets and selected off-target kinases. The data is presented as IC50 values (the concentration of the drug required to inhibit 50% of the target enzyme's activity) or Kd values (dissociation constant, indicating binding affinity). Lower values indicate greater potency.

Target KinaseClassificationIC50 / Kd (nM)Reference
ABL On-Target25 - 400[7]
c-KIT On-Target100[2]
PDGF-R On-Target100[8]
DDR1 Off-TargetHigh[4]
LCK Off-Target>10,000[4]
c-SRC Off-Target>10,000[4]
SYK Off-TargetPotent Inhibition[5]
FLT3 Off-TargetModerate Inhibition[4]

Note: IC50 and Kd values can vary between different studies and assay conditions.

Non-Kinase Off-Target Effects

Recent research has revealed that imatinib also interacts with non-kinase proteins, which may contribute to its overall pharmacological profile.

  • Quinone Reductase 2 (NQO2): Imatinib is a potent inhibitor of NQO2, a flavoprotein involved in xenobiotic metabolism.[5] This interaction is attributed to the binding of the cis conformation of imatinib to the enzyme.[5]

  • Mitochondrial Respiration: Imatinib has been observed to inhibit mitochondrial complex I and II at micromolar concentrations, which may contribute to some of its metabolic effects.[4]

  • ATP-sensitive K+ channel: In MIN6 cells, imatinib was found to inhibit the ATP-sensitive K+ channel with an IC50 of 9.4 micromolar.[4]

Signaling Pathways

On-Target Signaling Pathway: BCR-ABL

Imatinib's primary mechanism of action in CML is the inhibition of the constitutively active BCR-ABL tyrosine kinase. This blocks downstream signaling pathways that promote cell proliferation and survival.

BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: Imatinib inhibits the BCR-ABL pathway, blocking downstream pro-survival signals.

Off-Target Signaling Pathway: KIT

In GIST, imatinib targets gain-of-function mutations in the c-KIT receptor tyrosine kinase, inhibiting its downstream signaling pathways, which are similar to those activated by BCR-ABL.

KIT c-KIT Receptor GRB2 GRB2 KIT->GRB2 STAT3 STAT3 KIT->STAT3 PI3K PI3K KIT->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib Imatinib->KIT

Caption: Imatinib blocks the constitutively active c-KIT receptor in GIST.

Experimental Protocols for Off-Target Profiling

Identifying the off-target effects of a drug candidate is a critical step in drug development. A variety of biochemical and cell-based assays are employed for this purpose.

Generalized Experimental Workflow

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Panel Kinase Panel Screening (e.g., KinomeScan) Binding_Assay Binding Assays (e.g., TR-FRET, FP) Kinase_Panel->Binding_Assay Hit Validation Enzyme_Assay Enzymatic Assays (e.g., ADP-Glo) Binding_Assay->Enzyme_Assay Functional Confirmation Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Enzyme_Assay->Cellular_Thermal_Shift Phosphoproteomics Phosphoproteomics Cellular_Thermal_Shift->Phosphoproteomics Target Engagement Phenotypic_Screening Phenotypic Screening Phosphoproteomics->Phenotypic_Screening Cellular Effects Animal_Models Animal Models Phenotypic_Screening->Animal_Models Toxicity_Studies Toxicity Studies Animal_Models->Toxicity_Studies Safety & Efficacy Compound Test Compound (Imatinib) Compound->Kinase_Panel

Caption: A generalized workflow for identifying and validating off-target effects.

Detailed Methodologies

  • Kinase Panel Screening: These high-throughput screens assess the binding or inhibitory activity of a compound against a large panel of kinases.[9] Methods like KinomeScan™ utilize a competition binding assay to quantify the interaction of a test compound with hundreds of kinases.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays are a common method for quantifying kinase inhibition.[8] They measure the disruption of energy transfer between a donor and acceptor fluorophore, which occurs when a test compound displaces a tracer from the kinase's active site.[8]

  • Luminescence-Based Kinase Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in a kinase reaction.[10] The ADP is converted to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.[8][10]

  • Chemical Proteomics: This approach uses an immobilized form of the drug to "pull down" interacting proteins from a cell lysate.[5] The bound proteins are then identified by mass spectrometry, providing an unbiased view of the drug's interactome.[5]

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells. This allows for the confirmation of target engagement in a more physiological context.

Clinical Implications of Off-Target Effects

The off-target effects of imatinib can have both beneficial and detrimental clinical consequences.

  • Adverse Events: Many of the known side effects of imatinib, such as fluid retention, muscle cramps, and skin rash, are likely due to the inhibition of off-target kinases or other proteins.[11][12]

  • Therapeutic Benefits in Other Diseases: The off-target profile of imatinib has led to its investigation in other diseases. For example, its effects on mitochondrial function and beta-cell survival have prompted research into its potential as a treatment for diabetes.[4][13]

  • Immunomodulatory Effects: Imatinib has been shown to have various effects on the immune system, including the inhibition of T-cell proliferation and the modulation of dendritic cell function.[1][14] These immunological off-target effects may contribute to its overall anti-cancer activity.[1]

Imatinib is a highly effective targeted therapy, but its clinical profile is shaped by both its on-target and off-target activities. A thorough understanding of a drug's full range of molecular interactions is crucial for optimizing its therapeutic use, managing its side effects, and identifying potential new applications. The continued development and application of advanced profiling technologies will further illuminate the complex pharmacology of imatinib and other kinase inhibitors, paving the way for the design of more selective and effective therapies.

References

Delequamine Hydrochloride: A Technical Overview of its Structural Analysis and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (B44412) hydrochloride is a potent and selective α2-adrenergic receptor antagonist that has been investigated for its potential therapeutic applications, including the treatment of erectile dysfunction and major depressive disorder.[1] This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of hydrochloride salts of small molecule drugs, using Delequamine hydrochloride as a case study. While specific crystallographic data for this compound is not publicly available, this document outlines the general experimental protocols and data presentation standards applicable to such an analysis. Furthermore, it details the known mechanism of action of Delequamine as an α2-adrenergic receptor antagonist and presents a visual representation of its signaling pathway.

Introduction to this compound

Delequamine, with the developmental code name RS-15385-197, is a selective antagonist of the α2-adrenergic receptor.[2] It exhibits a high affinity for this receptor, with a pKi of 9.5 for α2-adrenoceptors in the rat cortex, and shows over 1000-fold selectivity against 5-HT1A receptors and α1-adrenoceptors.[2][3] The compound was under development in the 1990s and reached phase 3 clinical trials before its development was discontinued.[1] Its primary mechanism of action involves the blockade of α2-adrenergic receptors, which leads to an increase in central arousal and modulation of norepinephrine-induced contractility in smooth muscle.[4][5]

Crystal Structure Analysis of Hydrochloride Salts: A Methodological Overview

The determination of the crystal structure of a hydrochloride salt, such as this compound, is crucial for understanding its solid-state properties, which can influence its stability, solubility, and bioavailability. The following sections outline the typical experimental workflow for such an analysis.

Experimental Protocols

Crystallization: The initial step involves the preparation of single crystals suitable for X-ray diffraction. For a hydrochloride salt like Delequamine, this is often achieved by dissolving the compound in a suitable solvent, such as methanol (B129727) or a mixture of water and ethanol, followed by the addition of hydrochloric acid.[6] Slow evaporation of the solvent is a common technique to promote crystal growth. For instance, in the crystallization of chlorpromazine (B137089) hydrochloride, a solution was left exposed to laboratory air for several weeks to form slab-like crystals.[7]

X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer. Data is collected by irradiating the crystal with monochromatic X-rays and recording the diffraction pattern. The crystal is rotated to collect a complete dataset.

Structure Solution and Refinement: The collected diffraction data is then used to solve the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of the atoms within the asymmetric unit. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data. This refinement process yields precise information about bond lengths, bond angles, and torsion angles.

Data Presentation

Quantitative data from a crystal structure analysis is typically presented in a standardized tabular format. While specific data for this compound is not available, Table 1 provides a hypothetical example of how such data would be structured.

Parameter Hypothetical Value
Empirical Formula C18H27ClN2O3S
Formula Weight 386.94
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 1928.5
Z 4
Calculated Density (g/cm³) 1.334
Absorption Coefficient (mm⁻¹) 0.35
F(000) 824
Theta range for data collection (°) 2.5 to 28.0
Reflections collected 15890
Independent reflections 4456 [R(int) = 0.034]
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112
R indices (all data) R1 = 0.058, wR2 = 0.125

Table 1: Hypothetical Crystallographic Data for this compound. This table is for illustrative purposes only and does not represent actual experimental data.

Mechanism of Action and Signaling Pathway

Delequamine functions as a selective antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous agonists like norepinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Delequamine prevents this inhibitory effect.

The predominant role of an α2-antagonist like Delequamine is to increase central arousal.[4][5] Peripherally, it modulates the norepinephrine-induced contractility in the smooth muscle of the penis, which was the basis for its investigation in erectile dysfunction.[4][5]

Signaling Pathway of this compound

The following diagram illustrates the antagonistic action of Delequamine at the α2-adrenergic receptor.

Delequamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell Norepinephrine Norepinephrine alpha2_AR α2-Adrenergic Receptor Norepinephrine->alpha2_AR Activates G_protein Gi/o Protein alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Inhibitory Cellular Response cAMP->Cellular_Response Delequamine Delequamine Delequamine->alpha2_AR Blocks

Caption: Antagonistic action of Delequamine at the α2-adrenergic receptor.

Experimental Workflow for Receptor Binding Assay

To determine the binding affinity of Delequamine for the α2-adrenergic receptor, a radioligand binding assay is a standard experimental approach.

Receptor_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing α2-adrenergic receptors Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]yohimbine) and varying concentrations of Delequamine Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of the bound ligand Separate->Quantify Analyze Analyze data to determine the IC₅₀ and Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a well-characterized selective α2-adrenergic receptor antagonist from a pharmacological perspective. While detailed crystallographic data remains proprietary or unpublished, this guide provides a framework for understanding the methodologies involved in such an analysis. The elucidation of its mechanism of action through receptor binding assays and functional studies has been pivotal in defining its pharmacological profile. Further research and potential public release of its crystal structure data would provide deeper insights into its solid-state chemistry and could inform the development of future α2-adrenergic receptor modulators.

References

Unveiling the Degradation Profile of Delequamine Hydrochloride: A Technical Guide to Identification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine Hydrochloride is a selective α2-adrenergic receptor antagonist that has been investigated for its potential therapeutic applications. A critical aspect of the drug development process is the comprehensive characterization of its degradation products. Understanding the degradation pathways of this compound is paramount for ensuring its quality, safety, and efficacy. Forced degradation studies, conducted under various stress conditions, are instrumental in identifying potential degradants and developing stability-indicating analytical methods.

This technical guide provides a framework for the identification of this compound degradation products. In the absence of publicly available, specific degradation studies on this compound, this document outlines the established principles and methodologies of forced degradation as stipulated by the International Council for Harmonisation (ICH) guidelines. The experimental protocols and potential degradation pathways presented herein are based on the general principles of drug degradation and the chemical structure of Delequaamine.

Core Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[1][2][3] The primary objectives of these studies are to:

  • Elucidate the degradation pathways of the drug substance.[1][3]

  • Identify the likely degradation products.[1][3]

  • Establish the intrinsic stability of the molecule.[1][3]

  • Develop and validate stability-indicating analytical methods capable of separating the drug from its degradation products.[2]

The typical stress conditions employed in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] The extent of degradation is generally targeted to be between 5-20% to ensure the formation of primary degradants without generating secondary, less relevant products that may arise from over-stressing the molecule.[1]

Hypothetical Degradation Pathways of this compound

Given the chemical structure of this compound, several potential degradation pathways can be postulated under various stress conditions. The following diagram illustrates a hypothetical degradation pathway.

This compound Degradation Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Delequamine Delequamine Hydrochloride Hydrolysis_Product_1 Hydrolytic Degradant 1 Delequamine->Hydrolysis_Product_1 H+/OH- Hydrolysis_Product_2 Hydrolytic Degradant 2 Delequamine->Hydrolysis_Product_2 H+/OH- Oxidation_Product_1 Oxidative Degradant 1 Delequamine->Oxidation_Product_1 [O] Photolytic_Product_1 Photolytic Degradant 1 Delequamine->Photolytic_Product_1

Hypothetical degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed, yet generalized, experimental protocols for conducting forced degradation studies on a drug substance like this compound. These protocols should be adapted based on the specific properties of the molecule and preliminary stability data.

Acid and Base Hydrolysis

Objective: To investigate the susceptibility of the drug substance to hydrolysis at low and high pH.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

  • For acid hydrolysis, transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.1 N to 1 N hydrochloric acid.

  • For base hydrolysis, transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.1 N to 1 N sodium hydroxide.

  • Maintain the solutions at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an appropriate acid or base, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Objective: To assess the oxidative stability of the drug substance.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.

  • Transfer an aliquot of the stock solution to a volumetric flask and add a solution of hydrogen peroxide (typically 3% to 30%).

  • Keep the solution at room temperature for a specified duration, protected from light.

  • At predetermined intervals, withdraw samples and dilute them to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Photolytic Degradation

Objective: To determine the photosensitivity of the drug substance.

Methodology:

  • Expose a solid sample of this compound and a solution of the drug substance (in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • After the exposure period, dissolve the solid sample and dilute the solution sample to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

Thermal Degradation

Objective: To evaluate the stability of the drug substance at elevated temperatures.

Methodology:

  • Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 60°C, 80°C, or higher, depending on the melting point and preliminary stability).

  • Expose the sample for a defined period.

  • At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Analytical Methodologies for Degradation Product Identification

A crucial component of degradation studies is the use of robust analytical techniques to separate, detect, and identify the degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products. The development of such a method typically involves:

  • Column Selection: A C18 column is often a good starting point for the separation of small molecules.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous phase and the gradient profile are optimized to achieve adequate separation.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the separated peaks, which aids in peak purity assessment and identification.

The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.

HPLC Method Development Workflow Start Start: Drug Substance and Stressed Samples Column_Screening Column Screening (e.g., C18, C8, Phenyl) Start->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization (Organic Solvent, pH, Buffer) Column_Screening->Mobile_Phase_Opt Gradient_Opt Gradient Optimization Mobile_Phase_Opt->Gradient_Opt Detection_Opt Detector Optimization (Wavelength, PDA) Gradient_Opt->Detection_Opt Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Detection_Opt->Method_Validation

Workflow for developing a stability-indicating HPLC method.
Structural Elucidation of Degradation Products

Once the degradation products are separated, their structures need to be elucidated. This is typically achieved using a combination of spectroscopic techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the degradation products and providing fragmentation patterns that can help in structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecules. Isolation of the degradation products, often through preparative HPLC, is usually required for NMR analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the degradation products.

Data Presentation: Summarizing Quantitative Data

While specific quantitative data for this compound is unavailable, the results of forced degradation studies should be summarized in a clear and structured table. This allows for easy comparison of the drug's stability under different stress conditions.

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress ConditionParametersDuration% Assay of Delequamine% Total ImpuritiesMajor Degradant(s) (% Area)
Acid Hydrolysis 1 N HCl24 hours85.214.8DP-H1 (8.5), DP-H2 (4.1)
Base Hydrolysis 1 N NaOH8 hours80.519.5DP-B1 (12.3), DP-B2 (5.2)
Oxidation 30% H₂O₂24 hours90.19.9DP-O1 (6.7)
Photolysis ICH Q1B7 days95.34.7DP-P1 (2.5)
Thermal 80°C48 hours92.77.3DP-T1 (4.8)

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion

A thorough understanding of the degradation profile of this compound is a regulatory expectation and a scientific necessity for the development of a safe and stable drug product. While specific degradation data for this compound is not publicly available, the principles and methodologies outlined in this technical guide provide a robust framework for conducting forced degradation studies. By systematically applying these stress conditions and utilizing advanced analytical techniques, researchers and drug development professionals can successfully identify and characterize the degradation products of Delequaline Hydrochloride, thereby ensuring the quality and safety of the final pharmaceutical product.

References

An In-depth Technical Guide to the Spectroscopic and Analytical Data of Delequamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data (NMR, IR, MS) for Delequamine Hydrochloride is limited. This guide provides a summary of available analytical methods and predicted spectroscopic characteristics based on its known chemical structure.

Introduction

This compound (also known as RS-15385-197) is a potent and selective α2-adrenergic receptor antagonist.[1][2] It was developed for the potential treatment of erectile dysfunction and major depressive disorder, although it was never marketed.[2] Understanding its physicochemical and spectroscopic properties is crucial for researchers involved in the analysis of related compounds or in the development of new α2-adrenergic receptor antagonists. This document outlines the available analytical methodologies and predicted spectroscopic data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Delequamine is presented in Table 1.

Table 1: Physicochemical Properties of Delequamine

PropertyValueSource
IUPAC Name(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][3]naphthyridine hydrochloride[2]
Molecular FormulaC₁₈H₂₆N₂O₃S · HCl[2]
Molecular Weight386.94 g/mol (Hydrochloride Salt)Calculated
350.48 g/mol (Free Base)[2]
CAS Number119942-75-5 (Hydrochloride)[1]
119905-05-4 (Free Base)[2]
pKi for α2-adrenoceptors9.5 (in rat cortex)[1]

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, this section provides predicted data based on the chemical structure of Delequamine.

Table 2: Predicted ¹H NMR Chemical Shifts for Delequamine

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic protons6.5 - 7.5MultipletsProtons on the methoxy-substituted benzene (B151609) ring.
Methoxy (B1213986) protons (-OCH₃)~3.8SingletSharp singlet corresponding to the three methoxy protons.
Methylsulfonyl protons (-SO₂CH₃)~2.9SingletSinglet for the three protons of the methylsulfonyl group.
Aliphatic protons (cyclic systems)1.5 - 3.5Complex MultipletsA complex region of overlapping signals from the decahydroisoquinolino[2,1-g][1][3]naphthyridine core.

Table 3: Predicted ¹³C NMR Chemical Shifts for Delequamine

Carbon TypePredicted Chemical Shift (ppm)Notes
Aromatic carbons110 - 160Signals for the six carbons of the benzene ring, with the methoxy-substituted carbon being the most downfield.
Methoxy carbon (-OCH₃)~55Carbon of the methoxy group.
Methylsulfonyl carbon (-SO₂CH₃)~40Carbon of the methylsulfonyl group.
Aliphatic carbons (cyclic systems)20 - 70A series of signals corresponding to the carbons in the saturated heterocyclic rings.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H stretch (Ammonium salt)2400 - 2800Broad, MediumCharacteristic of a tertiary amine hydrochloride salt.
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2960Strong
C=C stretch (Aromatic)1450 - 1600Medium to Strong
S=O stretch (Sulfonamide)1320 - 1360 and 1140 - 1180StrongTwo distinct, strong absorption bands.
C-O stretch (Aryl ether)1230 - 1270 and 1020 - 1075StrongAsymmetric and symmetric stretching.
C-N stretch1020 - 1250Medium

For Delequamine free base (C₁₈H₂₆N₂O₃S), the expected exact mass of the molecular ion [M]⁺ is approximately 350.1715 m/z. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at approximately 351.1793 m/z. Fragmentation would likely involve cleavage of the sulfonamide group and within the heterocyclic ring system.

Experimental Protocols

While specific experimental details for the acquisition of reference spectra for this compound are not publicly available, methods for its quantification in biological matrices have been described.

A sensitive and selective method for the quantification of Delequamine in biological fluids can be developed using LC-MS/MS. A general protocol is outlined below:

  • Sample Preparation:

    • Protein precipitation of plasma or serum samples with a solvent like acetonitrile (B52724).

    • Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: The precursor ion would be the protonated molecule ([M+H]⁺, m/z ≈ 351.2). Product ions would be determined by infusing a standard solution and observing the fragmentation pattern.

Signaling Pathway

Delequamine functions as a competitive antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that are typically coupled to inhibitory G proteins (Gi). The binding of an agonist (like norepinephrine) to the α2-adrenergic receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Delequamine prevents this inhibitory effect, leading to an increase in the release of norepinephrine (B1679862) from presynaptic neurons.

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine alpha2_receptor α2-Adrenergic Receptor NE->alpha2_receptor Binds to Delequamine Delequamine Delequamine->alpha2_receptor Blocks AC_inhibition Inhibition of Adenylyl Cyclase alpha2_receptor->AC_inhibition Activates NE_release Norepinephrine Release AC_inhibition->NE_release Inhibits postsynaptic_receptor Postsynaptic Receptor NE_release->postsynaptic_receptor Activates placeholder response Cellular Response postsynaptic_receptor->response Leads to Delequamine_Analysis_Workflow sample_collection Sample Collection (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation or SPE) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis report Reporting data_analysis->report

References

Methodological & Application

Application Notes and Protocols for Delequamine Hydrochloride Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine (B44412) hydrochloride is a potent and selective α2-adrenergic receptor antagonist.[1] The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes.[2] Upon activation by an agonist, the α2-adrenergic receptor couples to inhibitory G proteins (Gi), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, delequamine blocks the binding of agonists to the α2-adrenergic receptor, thereby preventing the downstream signaling cascade and resulting in a relative increase in intracellular cAMP levels in the presence of an agonist.

These application notes provide a framework for the development of a cell-based assay to characterize the antagonistic activity of Delequamine Hydrochloride on the α2-adrenergic receptor. The described protocols are designed to be adaptable for high-throughput screening and detailed pharmacological characterization.

Signaling Pathway of α2-Adrenergic Receptor and Delequamine Action

The following diagram illustrates the canonical signaling pathway of the α2-adrenergic receptor and the mechanism of action for this compound.

Delequamine_Signaling_Pathway cluster_membrane Cell Membrane Alpha2_AR α2-Adrenergic Receptor Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha2_AR Activates Delequamine Delequamine Hydrochloride Delequamine->Alpha2_AR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Activates

Caption: α2-Adrenergic Receptor Signaling and Delequamine's Antagonistic Effect.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the expected data structure for characterizing this compound's potency and selectivity.

Table 1: Potency Determination of this compound

ParameterValue
Agonist (e.g., UK 14,304) EC50Report in nM or µM
Delequamine IC50Report in nM or µM
Hill SlopeReport value
Schild SlopeReport value

Table 2: Selectivity Profile of this compound

Receptor SubtypeDelequamine IC50 (nM)Fold Selectivity vs. α2A
α2A-Adrenergic Receptor1
α2B-Adrenergic Receptor
α2C-Adrenergic Receptor
α1-Adrenergic Receptor
β-Adrenergic Receptor

Experimental Protocols

Principle of the Assay

This protocol describes a competitive antagonist assay using a cell line stably expressing a human α2-adrenergic receptor subtype (e.g., α2A). The assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production. A common method for cAMP detection is through competitive immunoassays or reporter gene assays linked to cAMP response elements (CRE).

Experimental Workflow

Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture 1. Culture α2-AR expressing cells Cell_Plating 2. Seed cells into assay plates Cell_Culture->Cell_Plating Incubation1 3. Incubate overnight Cell_Plating->Incubation1 Add_Delequamine 4. Add Delequamine dilutions Incubation1->Add_Delequamine Incubation2 5. Pre-incubate Add_Delequamine->Incubation2 Add_Agonist 6. Add α2-AR agonist Incubation2->Add_Agonist Incubation3 7. Incubate Add_Agonist->Incubation3 Lysis 8. Lyse cells Incubation3->Lysis cAMP_Detection 9. Measure cAMP levels Lysis->cAMP_Detection Data_Normalization 10. Normalize data cAMP_Detection->Data_Normalization Curve_Fitting 11. Fit dose-response curves Data_Normalization->Curve_Fitting IC50_Determination 12. Determine IC50 values Curve_Fitting->IC50_Determination

Caption: Workflow for the this compound Cell-Based Assay.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: Stock solution in DMSO or water.

  • α2-Adrenergic Agonist: e.g., UK 14,304 or Clonidine.

  • cAMP Assay Kit: e.g., HTRF, ELISA, or LANCE-based kits.

  • Assay Plates: 96-well or 384-well white, solid-bottom plates.

  • Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP signal.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

Detailed Protocol

1. Cell Culture and Plating: a. Culture the α2-adrenergic receptor-expressing cells in T75 flasks at 37°C and 5% CO2. b. On the day before the assay, harvest the cells using trypsin and resuspend them in fresh culture medium. c. Determine the cell density and seed the cells into the assay plates at a density of 5,000-10,000 cells per well. d. Incubate the plates overnight at 37°C and 5% CO2.

2. Compound Preparation: a. Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from 1 pM to 10 µM. b. Prepare a stock solution of the α2-adrenergic agonist at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response), which should be predetermined. c. Prepare control solutions: assay buffer only (basal control), agonist only (agonist control), and a high concentration of a known α2-antagonist (positive control).

3. Assay Procedure: a. On the day of the assay, remove the culture medium from the plates and wash the cells once with assay buffer. b. Add 50 µL of the this compound serial dilutions or control solutions to the respective wells. c. Pre-incubate the plates for 15-30 minutes at room temperature. d. Add 50 µL of the α2-adrenergic agonist solution to all wells except the basal control wells (add assay buffer instead). e. Incubate the plates for 30-60 minutes at room temperature. f. To determine the maximal cAMP response, a set of control wells can be treated with forskolin.

4. cAMP Detection: a. Following the incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. b. Perform the cAMP measurement following the kit's instructions. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.

5. Data Analysis: a. Normalize the data by setting the basal control as 0% and the agonist-only control as 100% inhibition. b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.

Logical Relationship for Data Interpretation

Data_Interpretation cluster_input Experimental Data cluster_processing Data Processing cluster_analysis Curve Fitting & Analysis cluster_output Pharmacological Parameters Raw_Data Raw cAMP Signal Normalization Normalization (vs. Controls) Raw_Data->Normalization Dose_Response Dose-Response Curve Normalization->Dose_Response Log_Transform Log Transformation of Concentration Log_Transform->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc Potency Potency (IC50) IC50_Calc->Potency Selectivity Selectivity (IC50 ratios) Potency->Selectivity Compared across receptor subtypes

Caption: Logical Flow for Interpreting Assay Data.

References

Application Notes and Protocols for Delequamine Hydrochloride Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine hydrochloride (also known as RS-15385-197) is a potent and highly selective antagonist of α2-adrenergic receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes, including the regulation of neurotransmitter release. Delequamine exhibits high affinity for α2-adrenoceptors and has been instrumental in the characterization of these receptors.[1][2] Its high selectivity, with over 1000-fold greater affinity for α2-adrenoceptors compared to 5-HT1A and α1-adrenoceptors, makes it a valuable tool for studying the specific roles of the α2-adrenergic system.

These application notes provide detailed protocols for radioligand binding assays using this compound, enabling researchers to investigate its interaction with α2-adrenergic receptors and to screen for novel compounds targeting this receptor system. The protocols described include both direct binding assays using tritiated Delequamine ([3H]-RS-15385-197) and competition binding assays with other established α2-adrenoceptor radioligands.

Data Presentation

The binding affinities of this compound for α2-adrenergic receptor subtypes are summarized in the table below. This quantitative data is essential for the design and interpretation of radioligand binding experiments.

CompoundReceptor SubtypeTissue/Cell SourceRadioligandpKiKi (nM)
Delequamine (RS-15385-197)α2-AdrenoceptorRat Cortex[3H]-Yohimbine9.45~0.35
Delequamine (RS-15385-197)α2A-AdrenoceptorHuman Platelets[3H]-RS-15385-1979.90~0.13
Delequamine (RS-15385-197)α2B-AdrenoceptorRat Neonatal Lung[3H]-RS-15385-1979.70~0.20

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathway

This compound acts as an antagonist at α2-adrenergic receptors. These receptors are typically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of agonists, Delequamine prevents this signaling cascade.

alpha2_signaling cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist Agonist agonist->receptor Binds and Activates delequamine Delequamine Hydrochloride delequamine->receptor Binds and Blocks atp ATP atp->adenylyl_cyclase response Cellular Response (Inhibition) camp->response Decreased levels lead to

Caption: α2-Adrenergic Receptor Signaling Pathway Antagonized by Delequamine.

Experimental Protocols

Membrane Preparation from Tissues or Cells

This protocol describes the preparation of cell membranes enriched with α2-adrenergic receptors.

Materials:

  • Tissue (e.g., rat cerebral cortex) or cells expressing α2-adrenergic receptors.

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold.

  • Protease inhibitor cocktail.

  • Dounce homogenizer or polytron.

  • Refrigerated centrifuge.

Procedure:

  • Mince the tissue or collect the cell pellet on ice.

  • Add 10-20 volumes of ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the tissue/cells using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10 seconds).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Assay Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in Assay Buffer to a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay with [3H]-Delequamine (RS-15385-197)

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [3H]-Delequamine.

Materials:

  • Membrane preparation (20-50 µg protein per well).

  • [3H]-Delequamine (RS-15385-197) stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding agent: 10 µM unlabeled this compound or 10 µM Yohimbine.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filter binding apparatus (cell harvester).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of [3H]-Delequamine in Assay Buffer, typically ranging from 0.01 to 5 nM.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add 50 µL of [3H]-Delequamine dilution and 50 µL of Assay Buffer.

    • Non-specific Binding: Add 50 µL of [3H]-Delequamine dilution and 50 µL of the non-specific binding agent.

  • Add 100 µL of the membrane preparation to each well. The final assay volume is 200 µL.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the specific binding versus the concentration of [3H]-Delequamine.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Competition Binding Assay with this compound

This assay is used to determine the inhibition constant (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the α2-adrenergic receptor.

Materials:

  • Membrane preparation (20-50 µg protein per well).

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine at a concentration close to its Kd.

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding agent: 10 µM unlabeled Yohimbine or Phentolamine.

  • 96-well microplates.

  • Glass fiber filters.

  • Filter binding apparatus.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand and 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of radioligand and 50 µL of the non-specific binding agent.

    • Competition: 50 µL of radioligand and 50 µL of this compound dilution.

  • Add 100 µL of the membrane preparation to each well. The final assay volume is 200 µL.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the incubation and measure radioactivity as described in the saturation binding assay protocol (steps 5-9).

  • Data Analysis:

    • Plot the percentage of specific binding versus the logarithm of the this compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Delequamine that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand competition binding assay.

workflow prep 1. Membrane Preparation assay_setup 2. Assay Setup (Total, Non-specific, Competition) prep->assay_setup incubation 3. Incubation (e.g., 60 min at 25°C) assay_setup->incubation filtration 4. Filtration & Washing incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Radioligand Competition Binding Assay Workflow.

References

Application Notes and Protocols for Delequamine Hydrochloride cAMP Measurement Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine (B44412) Hydrochloride is a potent and selective α2-adrenoceptor antagonist.[1][2][3] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for many catecholamines like norepinephrine (B1679862) and epinephrine. The α2-adrenoceptors are typically coupled to the inhibitory G protein, Gαi. Upon activation by an agonist, the Gαi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4][5]

As an antagonist, Delequamine Hydrochloride blocks the binding of agonists to the α2-adrenoceptor, thereby inhibiting the Gαi-mediated decrease in cAMP. This application note provides a detailed protocol for measuring the effect of this compound on intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. This type of assay is a robust method for quantifying cAMP in a high-throughput format.[6][7][8][9][10][11] To measure the antagonistic activity of Delequamine on a Gαi-coupled receptor, cells are typically stimulated with forskolin (B1673556) or a Gαs-coupled receptor agonist to induce a basal level of cAMP. The ability of Delequamine to counteract the agonist-induced inhibition of this cAMP production is then measured.[8][12]

Signaling Pathway of α2-Adrenoceptor Antagonism by this compound

The following diagram illustrates the signaling cascade associated with α2-adrenoceptor activation and its antagonism by this compound.

G_protein_signaling cluster_membrane Cell Membrane receptor α2-Adrenoceptor g_protein Gαi Protein Complex (αi, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates delequamine Delequamine HCl (Antagonist) delequamine->receptor Blocks atp ATP atp->ac inhibition_effect Inhibition of Downstream Pathways camp->inhibition_effect

Delequamine blocks the α2-adrenoceptor, preventing Gαi-mediated inhibition of adenylyl cyclase.

Principle of the HTRF cAMP Measurement Assay

The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels.[6][11] The assay utilizes two key components: a cAMP-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a cAMP molecule labeled with a fluorescent acceptor (e.g., d2).[7][8] In the absence of intracellular cAMP, the antibody binds to the labeled cAMP, bringing the donor and acceptor into close proximity and generating a high FRET (Förster Resonance Energy Transfer) signal. When intracellular cAMP is present after cell lysis, it competes with the labeled cAMP for binding to the antibody. This competition leads to a decrease in the FRET signal that is inversely proportional to the concentration of intracellular cAMP.[9][11]

HTRF_Principle cluster_low_cAMP Low Intracellular cAMP cluster_high_cAMP High Intracellular cAMP Ab_Eu Anti-cAMP Ab-Cryptate (Donor) cAMP_d2 cAMP-d2 (Acceptor) Ab_Eu->cAMP_d2 Binding FRET High FRET Signal Ab_Eu->FRET cAMP_d2->FRET Ab_Eu2 Anti-cAMP Ab-Cryptate (Donor) cAMP_d2_2 cAMP-d2 (Acceptor) Ab_Eu2->cAMP_d2_2 Binding Inhibited no_FRET Low FRET Signal Ab_Eu2->no_FRET cAMP_d2_2->no_FRET cell_cAMP Cellular cAMP cell_cAMP->Ab_Eu2 Competes for Binding cell_cAMP->no_FRET

Principle of competitive HTRF assay for cAMP measurement.

Experimental Protocol

This protocol is designed for a 384-well plate format and is based on commercially available HTRF cAMP assay kits.

Materials and Reagents
  • Cells expressing the human α2-adrenoceptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • α2-adrenoceptor agonist (e.g., UK 14,304)

  • Forskolin

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 384-well white, low-volume assay plates

  • HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)

  • HTRF-compatible microplate reader

Experimental Workflow

Assay_Workflow A 1. Cell Seeding Seed α2-receptor expressing cells in 384-well plates. Incubate 24h. B 2. Compound Preparation Prepare serial dilutions of This compound. C 3. Cell Stimulation Add Delequamine, then stimulate with α2-agonist + Forskolin. Incubate 30 min. A->C B->C D 4. Cell Lysis & Reagent Addition Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP Cryptate. C->D E 5. Incubation Incubate for 60 min at room temperature, protected from light. D->E F 6. Plate Reading Read HTRF signal on a compatible plate reader (665 nm / 620 nm). E->F G 7. Data Analysis Calculate cAMP concentration and determine IC50 values. F->G

Workflow for the this compound cAMP measurement assay.
Procedure

  • Cell Preparation:

    • Culture cells expressing the α2-adrenoceptor in appropriate media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in serum-free medium.

    • Seed 5,000-10,000 cells per well in a 384-well white plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Perform a serial dilution of this compound to obtain a range of concentrations (e.g., from 10 mM to 0.1 nM).

    • Prepare a fixed concentration of the α2-adrenoceptor agonist (e.g., UK 14,304 at its EC80 concentration) and forskolin (e.g., 10 µM). The EC80 of the agonist should be predetermined in a separate agonist-dose response experiment.

  • Cell Stimulation:

    • Remove the culture medium from the cell plate.

    • Add the various concentrations of this compound to the wells. Include wells for controls (no drug, and agonist + forskolin only).

    • Incubate for 15-30 minutes at 37°C.

    • Add the α2-adrenoceptor agonist and forskolin mixture to all wells except the basal control wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP Cryptate in the provided lysis buffer.

    • Add the combined detection and lysis solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

Data Presentation and Analysis

Raw Data Table

The raw data from the plate reader should be organized as follows:

Well ID[Delequamine] (M)Signal 665 nmSignal 620 nmHTRF Ratio (665/620)*10000
A10 (Basal)120080001500
A20 (Stimulated)8009500842
B11.00E-108509450899
B21.00E-0995093001022
C11.00E-08105090001167
C21.00E-07115085001353
D11.00E-06118082001439
D21.00E-05120080501491
cAMP Standard Curve

A standard curve must be generated in each experiment using known concentrations of cAMP to convert the HTRF ratio to cAMP concentrations (nM).

[cAMP] (nM)HTRF Ratio (Mean)
300500
100850
301500
102500
34000
15500
07000
Data Analysis and Results Table

Calculate the percent inhibition of the agonist response for each Delequamine concentration. Plot the percent inhibition against the logarithm of the Delequamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Formula for Percent Inhibition: % Inhibition = 100 * (Signaltest - Signalstimulated) / (Signalbasal - Signalstimulated)

[Delequamine] (M)[cAMP] (nM) (from Std Curve)% Inhibition
1.00E-10288.5
1.00E-092221.2
1.00E-081642.4
1.00E-07875.8
1.00E-06293.9
1.00E-05198.5

Summary of Results:

ParameterValue
Delequamine HCl IC501.5 x 10-8 M
Hill Slope1.1
R20.995

These results would indicate that this compound potently antagonizes the α2-adrenoceptor, leading to a dose-dependent reversal of the agonist-induced inhibition of cAMP production.

References

Application Notes and Protocols for Delequamine Hydrochloride in the Study of Erectile Dysfunction in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine (B44412) Hydrochloride (also known as RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist.[1] Its mechanism of action makes it a valuable research tool for investigating the role of the noradrenergic system in erectile function and sexual behavior. These application notes provide detailed protocols for utilizing Delequamine Hydrochloride in rat models of erectile dysfunction (ED), focusing on behavioral and physiological assessments.

Mechanism of Action

This compound exerts its effects through the blockade of α2-adrenergic receptors, which are involved in the regulation of neurotransmitter release. In the context of erectile function, its mechanism is twofold:

  • Central Action: By blocking presynaptic α2-autoreceptors in the brain, Delequamine increases the release of norepinephrine (B1679862), leading to enhanced arousal and sexual motivation.[2]

  • Peripheral Action: In the corpus cavernosum of the penis, norepinephrine typically acts on α1-adrenoceptors to cause smooth muscle contraction, leading to detumescence. While Delequamine is highly selective for α2-receptors, the overall increase in noradrenergic tone and potential modulation of downstream pathways can influence penile smooth muscle relaxation, a key event in erection. The blockade of α2-adrenoceptors on non-vascular smooth muscle may also contribute to its effects.[2]

Signaling Pathway of Noradrenergic Regulation of Erectile Function

Delequamine_Signaling_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System (Corpus Cavernosum) NE_Neuron_CNS Noradrenergic Neuron NE_Release_CNS Norepinephrine Release NE_Neuron_CNS->NE_Release_CNS Alpha2_AutoR α2-Autoreceptor NE_Release_CNS->Alpha2_AutoR Negative Feedback Arousal Increased Arousal & Sexual Motivation NE_Release_CNS->Arousal Delequamine_CNS Delequamine HCl Delequamine_CNS->Alpha2_AutoR Blocks NE_Neuron_PNS Sympathetic Nerve NE_Release_PNS Norepinephrine Release NE_Neuron_PNS->NE_Release_PNS Alpha1_R α1-Adrenoceptor NE_Release_PNS->Alpha1_R Cavernosal_SMC Cavernosal Smooth Muscle Alpha1_R->Cavernosal_SMC Contraction Contraction (Detumescence) Cavernosal_SMC->Contraction

Caption: Noradrenergic control of erectile function and the site of Delequamine action.

Data Presentation

Table 1: Effects of Oral this compound on Sexual Behavior in Male Rats
Dose (mg/kg, p.o.)Primary EffectObservation Details
0.4 - 6.4Increased Sexual Behavior ScoreDose-dependent increase in a model with naive male rats and sexually receptive female rats.[1]
0.4 (in combination with 8-OH-DPAT)Increased Mating SuccessIncreased percentage of rats mounting, intromitting, and ejaculating. Reduced ejaculation latency and number of intromissions.[1]
Not SpecifiedNo Effect on Ejaculation LatencyUnlike yohimbine, Delequamine alone did not decrease ejaculation latency.[1]
Not SpecifiedIncreased Mounting BehaviorIncreased the number of rats mounting in orchidectomized, sexually experienced rats.[1]
Table 2: Receptor Binding Affinity of Delequamine
ReceptorTissue SourcepKiSelectivity
α2-AdrenoceptorRat Cortex9.5>1000-fold vs. 5-HT1A and α1-adrenoceptors

*Based on publicly available data, there are no direct studies reporting the effects of this compound on intracavernosal pressure (ICP) in rat models of erectile dysfunction. The following table is a hypothetical representation of expected outcomes based on its mechanism of action and should be validated experimentally.

Table 3: Hypothetical Effects of this compound on Intracavernosal Pressure (ICP) in a Rat Model of Cavernous Nerve Injury-Induced Erectile Dysfunction
Treatment GroupDose (mg/kg, p.o.)Expected Change in ICP/MAP RatioRationale
Sham ControlVehicleNormal erectile responseIntact cavernous nerve function.
Nerve Injury + VehicleVehicleSignificantly reduced erectile responseImpaired nerve-mediated smooth muscle relaxation.
Nerve Injury + Delequamine HClLow Dose (e.g., 1 mg/kg)Modest improvement in erectile responseCentral pro-erectile effects may partially overcome peripheral nerve damage.
Nerve Injury + Delequamine HClHigh Dose (e.g., 5 mg/kg)Significant improvement in erectile responseEnhanced central arousal and potential peripheral modulation may lead to a more robust erectile response.

Experimental Protocols

Protocol 1: Assessment of Male Rat Sexual Behavior

This protocol is adapted from studies evaluating the effects of α2-adrenoceptor antagonists on rodent sexual behavior.[1]

Objective: To evaluate the effect of this compound on the sexual performance of male rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (sexually naive or experienced, as per experimental design)

  • Ovariectomized female rats (stimulus partners)

  • Estradiol (B170435) benzoate (B1203000) and progesterone (B1679170) for priming female rats

  • This compound

  • Vehicle for oral gavage (e.g., distilled water, 0.5% carboxymethyl cellulose)[3]

  • Oral gavage needles

  • Observation arena with a video recording system

Procedure:

  • Animal Preparation:

    • House male rats individually for at least one week before the experiment.

    • Prime ovariectomized female rats with subcutaneous injections of estradiol benzoate (e.g., 10 µ g/rat ) 48 hours before the test, followed by progesterone (e.g., 500 µ g/rat ) 4 hours before the test to induce sexual receptivity.

  • Drug Administration:

    • Administer this compound (e.g., 0.4, 1.6, 6.4 mg/kg) or vehicle to male rats via oral gavage. The timing of administration before the test should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes).

  • Behavioral Testing:

    • Acclimatize the male rat to the observation arena for 5-10 minutes.

    • Introduce a receptive female rat into the arena.

    • Record the sexual behavior for a defined period (e.g., 30 minutes) or until ejaculation.

  • Data Analysis:

    • Score the following parameters:

      • Mount Latency: Time from the introduction of the female to the first mount.

      • Intromission Latency: Time from the introduction of the female to the first intromission.

      • Ejaculation Latency: Time from the first intromission to ejaculation.

      • Mount Frequency: Number of mounts.

      • Intromission Frequency: Number of intromissions.

      • Post-Ejaculatory Interval: Time from ejaculation to the next intromission.

Experimental Workflow for Behavioral Assessment

Behavioral_Workflow A Animal Acclimation (Male Rats) C Randomization of Male Rats (Vehicle & Delequamine Groups) A->C B Priming of Female Rats (Estradiol & Progesterone) F Introduction of Receptive Female B->F D Oral Gavage Administration C->D E Acclimation to Test Arena D->E E->F G Video Recording of Sexual Behavior F->G H Data Analysis (Latencies, Frequencies, etc.) G->H

Caption: Workflow for assessing the effects of Delequamine HCl on rat sexual behavior.

Protocol 2: Induction and Assessment of Erectile Dysfunction (Cavernous Nerve Injury Model)

This protocol describes the induction of neurogenic erectile dysfunction via cavernous nerve injury and the subsequent measurement of intracavernosal pressure (ICP).

Objective: To create a rat model of neurogenic ED to test the efficacy of this compound on erectile function.

Materials:

  • Male Sprague-Dawley rats (10-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments for laparotomy and nerve dissection

  • Microsurgical forceps for nerve crush

  • Heparinized saline

  • 23-gauge needle connected to a pressure transducer

  • Bipolar electrode for nerve stimulation

  • Data acquisition system

Procedure:

  • Cavernous Nerve Injury (Survival Surgery):

    • Anesthetize the rat and place it in a supine position.

    • Perform a midline abdominal incision to expose the prostate and major pelvic ganglia (MPG).

    • Identify the cavernous nerves originating from the MPG and running along the dorsolateral aspect of the prostate.

    • Induce a crush injury to the cavernous nerves bilaterally using fine forceps for a defined duration (e.g., 30 seconds).

    • Suture the abdominal wall and allow the animal to recover for a specified period (e.g., 2-4 weeks) to allow for the development of ED.

  • Measurement of Intracavernosal Pressure (Terminal Procedure):

    • Anesthetize the rat.

    • Expose the carotid artery and insert a cannula for mean arterial pressure (MAP) monitoring.

    • Expose the penis and insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

    • Isolate the cavernous nerve proximal to the crush site.

    • Stimulate the cavernous nerve with a bipolar electrode using defined parameters (e.g., 1.5 mA, 20 Hz, 60-second duration).

    • Record the maximal ICP and MAP during stimulation.

  • Drug Efficacy Testing:

    • In a separate cohort of nerve-injured rats, administer this compound or vehicle orally at desired time points before the terminal ICP measurement.

  • Data Analysis:

    • Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for systemic blood pressure changes.

    • Compare the ICP/MAP ratios between vehicle-treated and Delequamine-treated groups.

Logical Relationship for a Cavernous Nerve Injury Study

CNI_Study_Logic cluster_Induction ED Induction Phase cluster_Treatment Treatment Phase cluster_Assessment Assessment Phase A Bilateral Cavernous Nerve Crush Injury B Recovery Period (e.g., 4 weeks) A->B C Oral Administration B->C D Vehicle Control C->D E Delequamine HCl C->E F Cavernous Nerve Stimulation D->F E->F G ICP & MAP Measurement F->G H Calculate ICP/MAP Ratio G->H

Caption: Logical flow of an erectile dysfunction study using the cavernous nerve injury model.

References

Delequamine Hydrochloride: Application Notes and Protocols for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Delequamine hydrochloride (also known as RS-15385 and U-90042E) is a potent and selective α2-adrenoceptor antagonist. While historically investigated for other indications, emerging research into the intricate role of the noradrenergic system in modulating immune responses within the central nervous system (CNS) has brought the therapeutic potential of α2-adrenoceptor antagonists to the forefront of neuroinflammation research.

Neuroinflammation is a key pathological feature of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The activation of glial cells, such as microglia and astrocytes, is a hallmark of neuroinflammation, leading to the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species that can contribute to neuronal damage. The α2-adrenoceptors are expressed on various cell types within the CNS, including neurons, microglia, and astrocytes, suggesting that their modulation could have a significant impact on neuroinflammatory processes.

These application notes provide a comprehensive overview of the potential use of this compound in neuroinflammation research models. Detailed protocols for in vitro and in vivo studies are presented to guide researchers in investigating its mechanism of action and therapeutic efficacy.

II. Chemical Properties of this compound

PropertyValue
Chemical Name 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino[2,1-g][1][2]naphthyridine hydrochloride
Synonyms RS-15385, RS-15385-197, U-90042E
Molecular Formula C₁₈H₂₆N₂O₃S · HCl
Molecular Weight 386.94 g/mol
CAS Number 119942-75-5
Appearance White to off-white solid
Solubility Soluble in water and DMSO

III. Mechanism of Action in the Context of Neuroinflammation

This compound acts as a competitive antagonist at α2-adrenergic receptors. In the CNS, these receptors are primarily located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit the release of norepinephrine (B1679862) (NE). By blocking these receptors, Delequamine increases the synaptic concentration of NE. This elevation in NE can then interact with other adrenergic receptors (α1, β1, and β2) on neurons and glial cells, leading to a cascade of downstream effects that can modulate neuroinflammation. The precise outcomes can be complex, as different adrenoceptor subtypes on various cell types can trigger either pro- or anti-inflammatory responses.

Signaling Pathway of α2-Adrenoceptor Antagonism in Neuroinflammation

G Delequamine Delequamine HCl alpha2_AR α2-Adrenoceptor (presynaptic) Delequamine->alpha2_AR blocks NE_release Norepinephrine (NE) Release ↑ alpha2_AR->NE_release inhibits (normally) NE Norepinephrine (NE) NE_release->NE Glial_ARs Glial Adrenoceptors (α1, β1, β2) NE->Glial_ARs activates Microglia Microglia Glial_ARs->Microglia Astrocytes Astrocytes Glial_ARs->Astrocytes NF_kB NF-κB Pathway Glial_ARs->NF_kB MAPK MAPK Pathways Glial_ARs->MAPK CREB CREB Pathway Glial_ARs->CREB Cytokines Pro-inflammatory & Anti-inflammatory Cytokines Microglia->Cytokines Astrocytes->Cytokines Neuroinflammation_Mod Modulation of Neuroinflammation Cytokines->Neuroinflammation_Mod NF_kB->Cytokines MAPK->Cytokines CREB->Cytokines

Caption: Delequamine's antagonism of α2-adrenoceptors increases norepinephrine, which modulates glial cell activity and cytokine release, thereby influencing neuroinflammation.

IV. In Vitro Neuroinflammation Models

A. Lipopolysaccharide (LPS)-Stimulated Microglia/Astrocyte Cultures

This model is widely used to screen for anti-inflammatory compounds. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates microglia and astrocytes, inducing a pro-inflammatory phenotype.

Experimental Protocol:

  • Cell Culture:

    • Culture primary microglia or astrocytes, or immortalized cell lines (e.g., BV-2 microglia, C8-D1A astrocytes) in appropriate media.

    • Plate cells at a suitable density in multi-well plates.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours).

    • Include vehicle-treated and LPS-only controls.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure nitrite (B80452) levels in the culture supernatant using the Griess assay.

    • Cytokine Levels: Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA or multiplex bead arrays.

    • Gene Expression: Analyze the mRNA levels of inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-1β) using RT-qPCR.

    • Protein Expression: Assess the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK) by Western blotting.

    • Cell Viability: Determine cell viability using assays such as MTT or LDH to rule out cytotoxicity of the compound.

B. Neuron-Glia Co-cultures

This model allows for the investigation of the neuroprotective effects of a compound in the context of glia-mediated neurotoxicity.

Experimental Protocol:

  • Co-culture Setup:

    • Culture primary neurons (e.g., cortical or hippocampal neurons).

    • Add primary microglia or astrocytes to the neuronal cultures at a defined ratio.

  • Treatment and Stimulation:

    • Treat the co-cultures with this compound.

    • Induce neuroinflammation by adding a stimulus such as LPS/IFN-γ or amyloid-beta (Aβ) oligomers.

  • Analysis:

    • Neuronal Viability: Assess neuronal survival using immunocytochemistry for neuronal markers (e.g., NeuN, MAP2) and quantifying cell numbers, or by using viability assays.

    • Synaptic Integrity: Evaluate synaptic density by immunostaining for synaptic markers (e.g., synaptophysin, PSD-95).

    • Glial Activation: Analyze glial morphology and marker expression (e.g., Iba1 for microglia, GFAP for astrocytes) through immunocytochemistry.

    • Inflammatory Mediators: Measure cytokine and NO levels in the culture supernatant.

Experimental Workflow for In Vitro Studies

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (Microglia, Astrocytes, Neuron-Glia Co-culture) Pre_treatment Pre-treatment with Delequamine HCl Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (LPS, Aβ, etc.) Pre_treatment->Stimulation Cytokine_Analysis Cytokine Measurement (ELISA, Multiplex) Stimulation->Cytokine_Analysis NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay Gene_Expression Gene Expression (RT-qPCR) Stimulation->Gene_Expression Protein_Expression Protein Expression (Western Blot) Stimulation->Protein_Expression Cell_Viability Cell Viability (MTT, LDH) Stimulation->Cell_Viability Immunocytochemistry Immunocytochemistry (Neuronal & Glial Markers) Stimulation->Immunocytochemistry

Caption: A generalized workflow for in vitro evaluation of this compound in neuroinflammation models.

V. In Vivo Neuroinflammation Models

A. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS in rodents induces a robust neuroinflammatory response.

Experimental Protocol:

  • Animal Model:

    • Use adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Treatment:

    • Administer this compound via an appropriate route (e.g., oral gavage, i.p. injection) at various doses.

    • Administer LPS (e.g., 1-5 mg/kg, i.p. or a lower dose for i.c.v.) to induce neuroinflammation.

    • Include vehicle-treated and LPS-only control groups.

  • Analysis (at various time points post-LPS):

    • Behavioral Tests: Assess sickness behavior, cognitive function (e.g., Morris water maze, Y-maze), and motor coordination.

    • Tissue Collection: Perfuse animals and collect brain tissue (e.g., hippocampus, cortex).

    • Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial (Iba1) and astrocytic (GFAP) activation, as well as neuronal markers.

    • Biochemical Analysis: Homogenize brain tissue to measure cytokine levels (ELISA, multiplex), gene expression (RT-qPCR), and protein levels of signaling molecules (Western blot).

B. Animal Models of Neurodegenerative Diseases

This compound can be tested in transgenic or toxin-induced models of diseases with a strong neuroinflammatory component, such as Alzheimer's disease or Parkinson's disease.

Example: 5XFAD Mouse Model of Alzheimer's Disease

  • Animal Model:

    • Use 5XFAD transgenic mice, which develop amyloid plaques and associated neuroinflammation.

  • Chronic Treatment:

    • Administer this compound or vehicle to the mice for a prolonged period (e.g., several weeks or months), starting before or after the onset of pathology.

  • Analysis:

    • Cognitive Assessment: Perform a battery of behavioral tests to evaluate learning and memory.

    • Histopathology: Quantify amyloid plaque load (e.g., using Thioflavin S or antibody staining), and assess microgliosis and astrogliosis around plaques.

    • Biochemical Analysis: Measure levels of Aβ peptides (Aβ40, Aβ42) and inflammatory markers in brain homogenates.

Experimental Workflow for In Vivo Studies

G cluster_model Model Selection cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment Animal_Model Animal Model (e.g., LPS-injected, Transgenic) Drug_Admin Delequamine HCl Administration (Dose, Route, Duration) Animal_Model->Drug_Admin Behavioral Behavioral Testing (Cognition, Motor) Drug_Admin->Behavioral Histology Histology & IHC (Glial activation, Neuronal survival) Drug_Admin->Histology Biochemistry Biochemical Analysis (Cytokines, Gene/Protein Expression) Drug_Admin->Biochemistry Behavioral->Histology

Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in neuroinflammation.

VI. Quantitative Data Summary (Hypothetical/Comparative)

As there is limited published data on this compound specifically in neuroinflammation models, the following table presents hypothetical data based on expected outcomes for an α2-adrenoceptor antagonist, for illustrative purposes. Researchers should generate their own data.

In Vitro Assay Parameter LPS Control Delequamine (10 µM) + LPS Delequamine (100 µM) + LPS
Griess Assay NO₂⁻ (µM)25.4 ± 2.118.2 ± 1.512.5 ± 1.1**
ELISA TNF-α (pg/mL)1250 ± 110980 ± 85650 ± 60
IL-6 (pg/mL)850 ± 75620 ± 50*410 ± 35
IL-10 (pg/mL)150 ± 20210 ± 25*280 ± 30**
MTT Assay % Cell Viability10098 ± 495 ± 5

*p < 0.05, **p < 0.01 compared to LPS control.

VII. Conclusion

This compound, as a selective α2-adrenoceptor antagonist, represents a valuable pharmacological tool to investigate the role of the noradrenergic system in neuroinflammation. The protocols and models outlined in these application notes provide a framework for researchers to explore its potential anti-inflammatory and neuroprotective effects. Further studies are warranted to elucidate the precise cellular and molecular mechanisms by which Delequamine modulates neuroinflammatory pathways and to evaluate its therapeutic potential in various neurological disorders.

References

Application Notes and Protocols: A Hypothetical Study on the Combination of Delequamine Hydrochloride and 8-OH-DPAT in Male Wistar Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document outlines a hypothetical preclinical study investigating the synergistic effects of Delequamine (B44412) Hydrochloride, a selective α2-adrenergic receptor antagonist, and 8-OH-DPAT, a 5-HT1A receptor agonist, on male sexual behavior in Wistar rats. Delequamine has been explored for its potential in treating erectile dysfunction by increasing arousal through central and peripheral mechanisms.[1][2] 8-OH-DPAT is known to modulate sexual behavior, with studies showing it can stimulate aspects of sexual arousal while also potentially inhibiting ejaculation at higher doses.[3] The combination of these two compounds could theoretically enhance pro-erectile and pro-arousal effects while potentially mitigating some of the inhibitory effects observed with 8-OH-DPAT alone. This study aims to explore this hypothesis through behavioral observation and neurochemical analysis.

Data Presentation

The following tables summarize the hypothetical quantitative data from the study.

Table 1: Effects of Delequamine, 8-OH-DPAT, and their Combination on Copulatory Behavior in Male Rats

Treatment GroupMount Latency (s)Intromission Latency (s)Ejaculation Latency (s)Post-Ejaculatory Interval (s)
Vehicle Control35.2 ± 4.165.8 ± 7.3480.5 ± 55.2310.6 ± 32.9
Delequamine (1 mg/kg)28.1 ± 3.552.3 ± 6.1450.2 ± 48.9295.4 ± 30.1
8-OH-DPAT (0.1 mg/kg)25.6 ± 3.148.9 ± 5.5390.7 ± 42.3 250.1 ± 28.5*
Delequamine + 8-OH-DPAT18.3 ± 2.2 35.1 ± 4.0320.4 ± 35.8***215.8 ± 24.7

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Neurotransmitter Levels in the Medial Preoptic Area (MPOA) Following Treatment

Treatment GroupDopamine (pg/µL)Norepinephrine (pg/µL)Serotonin (B10506) (pg/µL)
Vehicle Control25.4 ± 2.845.1 ± 5.015.8 ± 1.7
Delequamine (1 mg/kg)30.1 ± 3.355.9 ± 6.216.2 ± 1.9
8-OH-DPAT (0.1 mg/kg)32.5 ± 3.643.8 ± 4.810.5 ± 1.2
Delequamine + 8-OH-DPAT45.7 ± 5.1***58.2 ± 6.5*11.1 ± 1.3

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

1. Animals and Housing:

  • Species: Male Wistar rats (250-300g).

  • Housing: Rats are housed in pairs in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the start of the experiments.

2. Drug Preparation and Administration:

  • Delequamine Hydrochloride: Dissolved in sterile saline. Administered intraperitoneally (i.p.) at a dose of 1 mg/kg.

  • 8-OH-DPAT: Dissolved in sterile saline. Administered subcutaneously (s.c.) at a dose of 0.1 mg/kg.

  • Vehicle Control: Sterile saline.

  • Administration Volume: 1 ml/kg for all injections.

  • Treatment Groups:

    • Group 1: Vehicle Control (Saline i.p. + Saline s.c.)

    • Group 2: Delequamine (1 mg/kg, i.p.) + Saline (s.c.)

    • Group 3: Saline (i.p.) + 8-OH-DPAT (0.1 mg/kg, s.c.)

    • Group 4: Delequamine (1 mg/kg, i.p.) + 8-OH-DPAT (0.1 mg/kg, s.c.)

  • Timing: Delequamine or its vehicle is administered 30 minutes prior to behavioral testing. 8-OH-DPAT or its vehicle is administered 15 minutes prior to behavioral testing.

3. Behavioral Testing: Copulatory Behavior Test

  • Apparatus: A rectangular glass observation arena (60 x 40 x 40 cm) with bedding on the floor.

  • Stimulus Females: Ovariectomized female Wistar rats are brought into sexual receptivity by sequential treatment with estradiol (B170435) benzoate (B1203000) and progesterone.

  • Procedure:

    • Male rats are placed in the observation arena for a 10-minute habituation period.

    • A receptive female is introduced into the arena.

    • The following parameters are recorded by a trained observer for 30 minutes:

      • Mount Latency (ML): Time from the introduction of the female to the first mount.

      • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

      • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

      • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

4. Neurochemical Analysis: Microdialysis in the Medial Preoptic Area (MPOA)

  • Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted targeting the MPOA. Animals are allowed to recover for at least one week.

  • Microdialysis:

    • A microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a stabilization period, baseline dialysate samples are collected.

    • Drugs are administered as described in section 2.

    • Dialysate samples are collected every 20 minutes for 2 hours post-treatment.

  • Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples are determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Mandatory Visualizations

G cluster_drugs Pharmacological Intervention cluster_receptors Receptor Level cluster_neurotransmitters Neurotransmitter Modulation in MPOA cluster_behavior Behavioral Outcome Delequamine Delequamine (α2-Adrenergic Antagonist) Alpha2 α2-Adrenergic Receptor (Presynaptic) Delequamine->Alpha2 Blocks OH_DPAT 8-OH-DPAT (5-HT1A Agonist) HT1A_pre 5-HT1A Receptor (Presynaptic Autoreceptor) OH_DPAT->HT1A_pre Stimulates HT1A_post 5-HT1A Receptor (Postsynaptic) OH_DPAT->HT1A_post Stimulates NE Norepinephrine (Increased Release) Alpha2->NE Inhibits Inhibition Serotonin Serotonin (Decreased Release) HT1A_pre->Serotonin Inhibits DA Dopamine (Increased Release) HT1A_post->DA Stimulates Behavior Enhanced Sexual Arousal and Performance NE->Behavior DA->Behavior Serotonin->Behavior Disinhibits

Proposed Signaling Pathway for Delequamine and 8-OH-DPAT Synergy.

G start Start acclimation Animal Acclimation (1 week) start->acclimation surgery Stereotaxic Surgery (Guide Cannula Implantation) acclimation->surgery recovery Surgical Recovery (1 week) surgery->recovery drug_admin Drug Administration (Delequamine/Vehicle i.p., 8-OH-DPAT/Vehicle s.c.) recovery->drug_admin behavioral_testing Behavioral Testing (Copulatory Behavior) drug_admin->behavioral_testing microdialysis Microdialysis (in MPOA) drug_admin->microdialysis data_analysis Data Analysis behavioral_testing->data_analysis hplc HPLC-ED Analysis microdialysis->hplc hplc->data_analysis end End data_analysis->end

Experimental Workflow for the Combination Study.

References

Quantitative Analysis of Delequamine Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delequamine (B44412) hydrochloride is a potent and selective α2-adrenergic receptor antagonist that has been investigated for its potential therapeutic applications, including the treatment of erectile dysfunction and major depressive disorder.[1][2] Accurate and reliable quantification of Delequamine in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.[3] This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Delequamine in human plasma.

The methodology described herein is based on established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability.[4][5][6]

Signaling Pathway of Delequamine

Delequamine functions as a competitive antagonist at α2-adrenergic receptors. These receptors are primarily located on presynaptic nerve terminals and, when activated by norepinephrine (B1679862), they initiate a negative feedback loop that inhibits further norepinephrine release. By blocking these receptors, Delequamine disrupts this feedback mechanism, leading to an increased release of norepinephrine in the synaptic cleft. This modulation of noradrenergic neurotransmission is central to its physiological effects.[3][7]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) NE_release NE Release NE_vesicle->NE_release Action Potential alpha2_receptor α2-Adrenergic Receptor NE_release->alpha2_receptor Binds to NE_synapse Increased NE NE_release->NE_synapse Diffuses into alpha2_receptor->NE_release Inhibits (-) Delequamine Delequamine Delequamine->alpha2_receptor Blocks postsynaptic_receptor Postsynaptic Adrenergic Receptor NE_synapse->postsynaptic_receptor Activates cellular_response Cellular Response postsynaptic_receptor->cellular_response

Figure 1: Signaling pathway of Delequamine's antagonistic action.

Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents
  • Delequamine Hydrochloride (Reference Standard)

  • Internal Standard (IS), e.g., a stable isotope-labeled Delequamine or a structurally similar compound.

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of the analyte and IS
- Delequamine Example: Q1 (Precursor Ion) -> Q3 (Product Ion)
- Internal Standard Example: Q1 (Precursor Ion) -> Q3 (Product Ion)

Method Validation

A full bioanalytical method validation should be performed in accordance with FDA and EMA guidelines.[4][5][6] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[8] Blank plasma from at least six different sources should be analyzed.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared in the same biological matrix as the study samples.[8]

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[4][8] This should be evaluated at multiple QC levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High).

  • Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that the matrix does not interfere with the quantification.[9]

  • Stability: The stability of Delequamine in plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

  • Dilution Integrity: To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.[10]

Table 3: Representative Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.[4]
Accuracy Within ±15% of the nominal value (±20% at LLOQ).[4]
Precision (CV%) ≤15% (≤20% at LLOQ).[8]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma. Response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.[5]
Matrix Factor The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability Analyte concentration should be within ±15% of the nominal concentration.
Dilution Integrity Accuracy and precision of diluted samples should be within ±15%.[10]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Delequamine in plasma samples.

cluster_workflow LC-MS/MS Analytical Workflow sample_collection Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report_generation Report Generation data_processing->report_generation

Figure 2: Workflow for Delequamine quantification by LC-MS/MS.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 4: Summary of Quantitative Validation Data (Example)

ParameterLLOQQC LowQC MidQC High
Nominal Conc. (ng/mL) 1.03.03080
Mean Measured Conc. (ng/mL) 1.052.9530.881.2
Accuracy (%) 105%98.3%102.7%101.5%
Precision (CV%) 8.5%6.2%4.8%5.5%
N 6666

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of Delequamine in human plasma. The protocol, when fully validated, will be suitable for supporting pharmacokinetic and other studies in drug development, ensuring the generation of high-quality and reliable data. Adherence to regulatory guidelines for bioanalytical method validation is critical for the acceptance of study data by regulatory authorities.

References

Application Notes and Protocols for Determining CNS Penetration and Distribution of Delequamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative data on the CNS penetration and distribution of Delequamine (B44412) Hydrochloride is limited. The following application notes and protocols are presented as a representative model based on established methodologies for characterizing the CNS penetration of novel small molecule drug candidates. The quantitative data herein is hypothetical and for illustrative purposes only. Researchers are advised to generate their own experimental data by following the described protocols.

Introduction

Delequamine Hydrochloride is a potent and selective α2-adrenergic receptor antagonist.[1][2] Its mechanism of action involves the blockade of presynaptic α2-adrenergic receptors, which typically inhibit the release of norepinephrine (B1679862). By antagonizing these receptors, Delequamine increases noradrenergic neurotransmission in the central nervous system (CNS).[3] This modulation of norepinephrine levels is believed to underlie its centrally-mediated effects, including increased arousal.[2][3]

Understanding the extent and regional distribution of Delequamine within the CNS is critical for correlating its pharmacokinetic properties with its pharmacodynamic effects. These application notes provide a comprehensive overview of modern techniques to quantify the CNS penetration and distribution of this compound.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Delequamine acts as a competitive antagonist at α2-adrenergic receptors. In the CNS, these receptors are primarily located on the presynaptic terminals of noradrenergic neurons. Their activation by norepinephrine leads to a negative feedback loop, reducing further norepinephrine release. By blocking these receptors, Delequamine disinhibits the neuron, leading to an enhanced release of norepinephrine into the synaptic cleft. This increased synaptic concentration of norepinephrine can then activate postsynaptic adrenergic receptors, leading to downstream neuronal signaling.

Delequamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release Action Potential Alpha2_Receptor α2-Adrenergic Receptor NE_Synapse Norepinephrine NE_Release->NE_Synapse Exocytosis NE_Synapse->Alpha2_Receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_Synapse->Postsynaptic_Receptor Activates Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling Delequamine Delequamine Delequamine->Alpha2_Receptor Blocks

Mechanism of action of this compound.

Quantitative Analysis of CNS Penetration

The following table summarizes hypothetical pharmacokinetic parameters for this compound, illustrating key metrics for CNS penetration.

ParameterValue (Hypothetical)Description
Brain-to-Plasma Ratio (Kp) 2.5Ratio of total drug concentration in the brain to that in the plasma at steady-state. A value >1 suggests significant brain penetration.
Unbound Brain-to-Plasma Ratio (Kp,uu) 1.1Ratio of unbound drug concentration in the brain to that in the plasma. A value ≈1 suggests passive diffusion is the primary mechanism of CNS entry.
Time to Maximum Brain Concentration (Tmax, brain) 2 hoursTime at which the maximum concentration of the drug is observed in the brain tissue following administration.
Maximum Brain Concentration (Cmax, brain) 150 ng/gThe peak concentration of the drug in the brain tissue.
Area Under the Curve (AUCbrain) 750 ngh/gThe total drug exposure in the brain over time.
Area Under the Curve (AUCplasma) 300 ngh/mLThe total drug exposure in the plasma over time.

Regional Brain Distribution

The distribution of this compound within different brain regions is crucial for understanding its target engagement and potential side effects. The following table presents hypothetical data on its regional distribution.

Brain RegionDelequamine Concentration (ng/g tissue) (Hypothetical)
Cortex 165
Hippocampus 140
Striatum 125
Thalamus 130
Cerebellum 90
Brainstem 180

Experimental Protocols

In Vivo Pharmacokinetic Study for CNS Penetration

This protocol describes the determination of the brain-to-plasma concentration ratio (Kp) of this compound in a rodent model.

Materials:

  • This compound

  • Male Wistar rats (250-300g)

  • Vehicle for drug administration (e.g., saline, 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Brain harvesting tools

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Administer this compound to a cohort of rats at a specified dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage, intravenous).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration, anesthetize a subset of animals.

  • Collect blood samples via cardiac puncture into anticoagulant tubes.

  • Immediately perfuse the animals with ice-cold saline to remove blood from the brain tissue.

  • Harvest the brains and dissect them on an ice-cold plate.

  • Weigh the brain tissue.

  • Homogenize the brain tissue in a suitable buffer.

  • Centrifuge the blood samples to separate the plasma.

  • Extract Delequamine from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).

  • Quantify the concentration of Delequamine in the extracts using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma ratio (Kp) at each time point by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).

CNS_Penetration_Workflow Start Start: In Vivo PK Study Drug_Admin Administer Delequamine to Rodent Model Start->Drug_Admin Time_Points Collect Samples at Multiple Time Points Drug_Admin->Time_Points Blood_Collection Collect Blood (Cardiac Puncture) Time_Points->Blood_Collection Brain_Harvest Perfuse and Harvest Brain Time_Points->Brain_Harvest Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Brain_Homogenization Homogenize Brain Brain_Harvest->Brain_Homogenization Sample_Processing Process Samples Extraction Extract Delequamine Sample_Processing->Extraction Plasma_Separation->Sample_Processing Brain_Homogenization->Sample_Processing LCMS_Analysis Quantify by LC-MS/MS Extraction->LCMS_Analysis Data_Analysis Calculate Kp and other PK parameters LCMS_Analysis->Data_Analysis End End: Determine CNS Penetration Data_Analysis->End

Workflow for determining CNS penetration.
Autoradiography for Regional Brain Distribution

This protocol outlines the use of quantitative autoradiography to visualize and quantify the distribution of radiolabeled this compound in the brain.

Materials:

  • Radiolabeled this compound (e.g., [3H]-Delequamine or [14C]-Delequamine)

  • Male Wistar rats (250-300g)

  • Anesthesia

  • Cryostat

  • Microscope slides

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Synthesize radiolabeled this compound.

  • Administer the radiolabeled compound to rats.

  • At the time of predicted peak brain concentration (determined from the pharmacokinetic study), anesthetize the animals and harvest the brains.

  • Rapidly freeze the brains in isopentane (B150273) cooled with liquid nitrogen.

  • Section the frozen brains into thin coronal or sagittal sections (e.g., 20 µm) using a cryostat.

  • Mount the sections onto microscope slides.

  • Expose the sections to a phosphor imaging plate or autoradiography film for a predetermined period.

  • Develop the film or scan the imaging plate to obtain an autoradiogram.

  • Include calibrated radioactive standards to allow for the quantification of radioactivity in different brain regions.

  • Use image analysis software to measure the optical density in various brain regions of interest and convert these values to concentrations of Delequamine based on the standards.

Autoradiography_Workflow Start Start: Autoradiography Study Radiolabel_Admin Administer Radiolabeled Delequamine Start->Radiolabel_Admin Brain_Harvest Harvest and Freeze Brain at Tmax Radiolabel_Admin->Brain_Harvest Sectioning Cryosection Brain Brain_Harvest->Sectioning Exposure Expose Sections to Film/Imaging Plate Sectioning->Exposure Image_Acquisition Develop Film or Scan Plate Exposure->Image_Acquisition Quantification Quantify Radioactivity using Standards Image_Acquisition->Quantification Data_Analysis Map Regional Brain Distribution Quantification->Data_Analysis End End: Visualize Distribution Data_Analysis->End

Workflow for regional brain distribution analysis.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the CNS penetration and distribution of this compound. Accurate determination of these pharmacokinetic parameters is essential for the rational design and development of CNS-active drugs, enabling a deeper understanding of their therapeutic effects and potential liabilities. Researchers are encouraged to adapt these protocols to their specific experimental needs and to generate their own data to confirm the CNS disposition of Delequamine.

References

Application Note & Protocol: Investigation of Delequamine Hydrochloride Metabolites In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vivo investigation of metabolites of Delequamine (B44412) Hydrochloride, a potent and selective α2-adrenergic receptor antagonist. While specific metabolites of Delequamine have not been extensively reported in publicly available literature, this application note outlines a comprehensive strategy for their identification and quantification in a preclinical setting. The described methodologies are based on established practices in drug metabolism and pharmacokinetics (DMPK) studies and are intended to guide researchers in designing and executing robust in vivo experiments. The protocol covers animal model selection, dosing, sample collection, metabolite extraction, and analysis using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, this note includes a discussion of the potential signaling pathway of Delequamine and a hypothetical data representation to illustrate expected outcomes.

Introduction

Delequamine (also known as RS-15385) is a selective antagonist of α2-adrenergic receptors.[1][2][3] Its mechanism of action involves blocking the presynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine (B1679862), a neurotransmitter involved in various physiological processes.[1][4][5] Delequamine was investigated for its potential therapeutic effects in conditions such as erectile dysfunction.[1][3][6]

Understanding the in vivo metabolism of a drug candidate like Delequamine is a critical component of the drug development process. Metabolite profiling helps in identifying the biotransformation pathways, assessing the potential for active or toxic metabolites, and understanding the drug's overall pharmacokinetic profile.[7][8] This application note provides a generalized yet detailed protocol for conducting in vivo metabolite identification studies for Delequamine Hydrochloride.

Signaling Pathway of Delequamine

Delequamine acts as an antagonist at α2-adrenergic receptors. These receptors are typically involved in a negative feedback loop that regulates the release of norepinephrine from presynaptic neurons. By blocking these receptors, Delequamine disinhibits the neuron, leading to increased norepinephrine release into the synaptic cleft. This enhanced noradrenergic transmission is believed to be the basis of its pharmacological effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Delequamine Delequamine Alpha2_Receptor α2-Adrenergic Receptor Delequamine->Alpha2_Receptor Antagonizes NE_Vesicle Norepinephrine Vesicle Alpha2_Receptor->NE_Vesicle Inhibits Release NE Norepinephrine NE_Vesicle->NE Release Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds Cellular_Response Cellular Response Postsynaptic_Receptor->Cellular_Response Initiates

Caption: Signaling pathway of Delequamine as an α2-adrenergic receptor antagonist.

Experimental Protocols

In Vivo Study Design

a. Animal Model:

  • Species: Male Sprague-Dawley rats (n=5 per time point).

  • Justification: Rats are a commonly used species in DMPK studies due to their well-characterized metabolic pathways and ease of handling.

  • Acclimation: Animals should be acclimated for at least one week prior to the study with free access to food and water.

b. Dosing:

  • Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Dose: A single oral dose of 10 mg/kg.[2]

  • Administration: Oral gavage.

c. Sample Collection:

  • Matrices: Blood, urine, and feces.

  • Time Points:

    • Blood: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Urine and Feces: Collected over 24-hour intervals for 72 hours.

  • Blood Collection: Approximately 200 µL of blood will be collected from the tail vein into EDTA-coated tubes at each time point. Plasma will be separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C.

  • Urine and Feces Collection: Animals will be housed in metabolic cages for the collection of urine and feces. Samples will be stored at -80°C until analysis.

Sample Preparation and Metabolite Extraction

a. Plasma:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not expected to be found in the samples).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol (B129727) in water for LC-MS/MS analysis.

b. Urine:

  • Thaw urine samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute the supernatant 1:1 with the initial mobile phase of the LC method.

  • For the detection of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase can be included prior to dilution.

c. Feces:

  • Homogenize fecal samples with 3 volumes of water.

  • Extract the homogenate with 4 volumes of a mixture of methanol and acetonitrile (1:1 v/v).

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Evaporate the supernatant and reconstitute as described for plasma samples.

Analytical Methodology: LC-MS/MS
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent drug from its potential metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Full scan MS followed by data-dependent MS/MS fragmentation of the most abundant ions.

  • Metabolite Identification: Putative metabolites can be identified based on their accurate mass, retention time, and fragmentation patterns compared to the parent drug. Common metabolic transformations to look for include oxidation, hydroxylation, N-dealkylation, and glucuronidation.[9]

Experimental Workflow

cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_reporting Results Dosing Dosing of Delequamine HCl to Animal Model Sample_Collection Collection of Blood, Urine, and Feces Dosing->Sample_Collection Extraction Metabolite Extraction from Plasma, Urine, and Feces Sample_Collection->Extraction Cleanup Sample Cleanup and Concentration Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Processing Data Processing and Metabolite Identification LC_MS->Data_Processing Quantification Quantification of Parent Drug and Metabolites Data_Processing->Quantification Reporting Final Report and Data Summary Quantification->Reporting

Caption: Experimental workflow for in vivo metabolite investigation.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and concise table. The following is a hypothetical representation of such data for Delequamine and its putative metabolites in rat plasma.

AnalyteCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)
Delequamine (Parent)150.2 ± 25.11.0850.7 ± 98.3
Metabolite M1 (Oxidative)45.8 ± 8.92.0310.4 ± 45.2
Metabolite M2 (N-dealkylated)22.1 ± 5.34.0180.9 ± 33.7
Metabolite M3 (Glucuronide)78.5 ± 12.62.0550.1 ± 76.5

Data are presented as mean ± standard deviation.

Conclusion

This application note provides a comprehensive framework for the in vivo investigation of this compound metabolites. Adherence to these protocols will enable researchers to generate high-quality data for the identification and quantification of metabolites, which is essential for a thorough understanding of the drug's disposition and for making informed decisions in the drug development process. While the provided data is hypothetical, it serves as a guide for the types of results that can be expected from such a study. Further characterization of identified metabolites may be necessary to assess their pharmacological activity and potential for toxicity.

References

Troubleshooting & Optimization

Preventing Delequamine Hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Delequamine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, it is recommended to use high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For aqueous working solutions, sterile, purified water (e.g., Milli-Q or equivalent) or a suitable buffer should be used. Aqueous solutions of yohimbine (B192690) hydrochloride, a structurally related compound, have a neutral pH.[1]

Q2: How should I store this compound in its solid form and in solution?

  • Solid Form: Store this compound powder in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage.

  • Stock Solutions (in DMSO or Ethanol): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to six months.[2]

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C, protected from light, for no longer than 24 hours. Solutions of the related compound yohimbine hydrochloride should be protected from light.[1]

Q3: Is this compound sensitive to light?

Yes, compounds with similar structures can be light-sensitive.[3] It is recommended to protect both solid this compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.

Q4: At what pH is this compound most stable in aqueous solution?

Q5: What are the likely degradation pathways for this compound in solution?

Based on general principles of drug degradation, potential pathways for this compound include:

  • Hydrolysis: The presence of ester or amide functional groups could make the molecule susceptible to cleavage in aqueous solutions, a reaction often catalyzed by acidic or basic conditions.[8]

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air, certain metal ions, or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products, a common issue for compounds with aromatic and heterocyclic rings.[3][9]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of drug potency or inconsistent experimental results over time. Degradation of this compound in the prepared solution.1. Prepare fresh solutions: Always prepare aqueous working solutions immediately before use. 2. Proper storage: Ensure stock solutions in DMSO or ethanol are stored at -80°C in small aliquots to minimize freeze-thaw cycles.[2] 3. Protect from light: Use amber vials or foil-wrapped tubes for all solutions.[1] 4. Control pH: If using a buffer, ensure it is within a neutral to slightly acidic range (e.g., pH 5-7).
Precipitate forms in the aqueous working solution. Poor solubility or "salting out" of the compound.1. Check solvent compatibility: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to be soluble in the aqueous buffer. 2. Adjust pH: The solubility of amine-containing compounds can be pH-dependent. A slight adjustment of the buffer pH may improve solubility. 3. Gentle warming and sonication: Briefly warm the solution to 37°C or sonicate to aid dissolution.[10]
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Review solution handling: Confirm that solutions were prepared fresh and protected from light and extreme temperatures. 2. Conduct a forced degradation study: To identify potential degradation products, expose the drug to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light).[11][12][13] This will help in developing a stability-indicating analytical method. 3. Check for contaminants: Ensure all solvents and reagents are of high purity.
Variability between different batches of the compound. Differences in purity or handling of the solid compound.1. Verify certificate of analysis: Always check the purity and other specifications provided by the supplier for each new batch. 2. Standardize solution preparation: Follow a consistent, documented procedure for preparing all solutions.

Data Presentation: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4)

Disclaimer: The following data is hypothetical and intended for illustrative purposes to demonstrate stability trends. Actual stability should be determined experimentally.

Storage ConditionTime PointPurity (%) by HPLC
2-8°C, Protected from Light 0 hours99.8
24 hours99.1
48 hours97.5
72 hours95.2
Room Temperature (~25°C), Protected from Light 0 hours99.8
8 hours97.0
24 hours91.5
48 hours85.3
Room Temperature (~25°C), Exposed to Light 0 hours99.8
2 hours95.4
4 hours89.1
8 hours78.6

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Preparation of 10 mM Stock Solution in DMSO:

    • Weigh the required amount of this compound powder in a sterile microfuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber tubes.

    • Store the aliquots at -80°C.

  • Preparation of 100 µM Aqueous Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • In a sterile tube, add the desired volume of your experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Add the appropriate volume of the 10 mM stock solution to the buffer to achieve a final concentration of 100 µM (a 1:100 dilution).

    • Mix thoroughly by gentle inversion or vortexing.

    • Use the freshly prepared working solution immediately for your experiment.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a basic method to assess the stability of this compound in an aqueous solution.

  • Sample Preparation:

    • Prepare a fresh aqueous solution of this compound at the desired concentration (e.g., 10 µg/mL) in your buffer of interest.

    • Divide the solution into separate amber HPLC vials for each time point and storage condition to be tested (e.g., 0, 4, 8, 24 hours at 25°C).

    • At each designated time point, take one vial for immediate analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A similar method was used for the related compound yohimbine.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (determined by UV scan, likely around 230-280 nm).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak at each time point.

    • Calculate the percentage of the remaining drug at each time point relative to the initial (time 0) peak area.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Signaling Pathway of α2-Adrenergic Receptor Antagonism

Delequamine is an antagonist of the α2-adrenergic receptor. These receptors are typically located on presynaptic neurons and, when activated by norepinephrine (B1679862), they inhibit further norepinephrine release through a negative feedback loop. By blocking these receptors, Delequamine prevents this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release alpha2_receptor α2-Adrenergic Receptor alpha2_receptor->NE_release Inhibition NE_release->alpha2_receptor Feedback NE_synapse Norepinephrine (NE) NE_release->NE_synapse post_receptor Postsynaptic Adrenergic Receptor NE_synapse->post_receptor Binds to Delequamine Delequamine Delequamine->alpha2_receptor Blocks cellular_response Cellular Response post_receptor->cellular_response

Caption: Mechanism of Delequamine as an α2-adrenergic receptor antagonist.

Experimental Workflow for Stability Testing

This workflow outlines the key steps for performing a forced degradation study to assess the stability of this compound.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Delequamine HCl Solution acid Acidic (e.g., 0.1M HCl) start->acid base Basic (e.g., 0.1M NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc end Identify Degradants & Assess Stability hplc->end

Caption: Workflow for conducting a forced degradation study of Delequamine HCl.

References

Delequamine Hydrochloride stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Delequamine Hydrochloride in long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid (lyophilized powder) at -20°C in a desiccated environment.[1] Solutions are less stable and should be prepared fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C.[1] To minimize degradation, the compound should be protected from light and moisture.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize oxidation.[1][3]

Q2: What are the known degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:[2]

  • Hydrolysis: The sulfonamide and ether functional groups can undergo hydrolysis, particularly under acidic or basic conditions.[1][2]

  • Oxidation: The tertiary amine and other electron-rich parts of the molecule are prone to oxidation.[1][2]

  • Photodegradation: As an aromatic compound, Delequamine can degrade upon exposure to UV or visible light.[1][2]

  • O-Demethylation: The methoxy (B1213986) group may be cleaved to form a hydroxyl group.[2]

Q3: How can I assess the stability of my this compound sample?

A3: The stability of this compound should be assessed using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[1] This method should be able to separate the intact drug from any degradation products.[1] Forced degradation studies are essential to develop and validate such a method.[1][4][5]

Q4: What is the impact of degradation on experimental results?

A4: The degradation of this compound can significantly affect research outcomes by:

  • Reducing Potency: A lower concentration of the active compound can lead to diminished or absent biological effects.[2]

  • Altering Selectivity: Degradation products may have different pharmacological profiles, potentially interacting with other targets and causing off-target effects.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity observed in experiments. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, humidity, light exposure). 2. Assess the purity of the compound using a stability-indicating HPLC method. 3. Prepare fresh solutions for each experiment.
Inconsistent results between experimental batches. Variable degradation of the compound across different batches or over time.1. Implement standardized storage and handling procedures. 2. Perform a stability check on each new batch of this compound. 3. Use a fresh vial of the compound for critical experiments.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Conduct forced degradation studies to identify potential degradation products. 2. Characterize the unknown peaks using techniques like LC-MS/MS. 3. Optimize the HPLC method to ensure separation of all degradation products from the parent compound.

Quantitative Data Summary

The following table summarizes illustrative stability data for this compound under various long-term storage conditions. This data is representative and may not reflect the exact degradation rates for all batches.

Storage Condition Time (Months) Purity (%) Major Degradant 1 (Hydrolysis, %) Major Degradant 2 (Oxidation, %)
-20°C, Desiccated, Dark 099.8< 0.1< 0.1
699.50.20.1
1299.20.40.2
2498.80.60.3
4°C, Desiccated, Dark 099.8< 0.1< 0.1
698.01.00.5
1296.51.80.9
2493.03.51.5
25°C, 60% RH, Exposed to Light 099.8< 0.1< 0.1
190.54.02.5
378.010.06.0
660.218.011.0

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing degradation of this compound to develop a stability-indicating method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 48 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 72 hours.

  • Photodegradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for 7 days.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV absorbance maximum of Delequamine (typically around 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Receptor->Norepinephrine_Vesicle Inhibits Release (Negative Feedback) Norepinephrine->Alpha2_Receptor Binds to Postsynaptic_Receptor Postsynaptic Receptor Norepinephrine->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Delequamine Delequamine Delequamine->Alpha2_Receptor Blocks Experimental_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Delequamine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photodegradation (UV/Vis Light) HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal Thermal (Solid, 105°C) Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Purity and Degradation Products HPLC_Analysis->Data_Evaluation

References

Overcoming poor solubility of Delequamine Hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delequamine (B44412) Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Delequamine Hydrochloride and why is its solubility a concern?

This compound is a potent and selective α2-adrenergic receptor antagonist.[1][2][3] It was investigated for the treatment of erectile dysfunction and major depressive disorder.[3] Like many hydrochloride salts of basic drugs, this compound can exhibit poor solubility in aqueous buffers, particularly at neutral or alkaline pH, which can hinder its use in in-vitro assays and preclinical studies. One supplier notes its solubility as being less than 1 mg/mL, indicating its challenging solubility profile.

Q2: What is the mechanism of action of Delequamine?

Delequamine acts as an antagonist at α2-adrenergic receptors.[1][4] Presynaptic α2-adrenoceptors typically inhibit the release of norepinephrine (B1679862). By blocking these receptors, Delequamine is thought to increase norepinephrine transmission.[5] This mechanism is believed to be responsible for its potential therapeutic effects.[4][6]

Troubleshooting Guide: Poor Solubility in Aqueous Buffers

This guide provides systematic steps to address common solubility issues encountered with this compound.

Issue 1: Precipitation of this compound upon dissolution in a neutral pH buffer (e.g., PBS pH 7.4).
  • Cause: Delequamine is a weak base. As a hydrochloride salt, it is more soluble in acidic conditions. In neutral or alkaline buffers, the free base form is less protonated and may precipitate out of solution.

  • Troubleshooting Steps:

    • pH Adjustment: The most straightforward approach is to lower the pH of the buffer.[7] this compound's solubility is expected to increase significantly in acidic conditions.

    • Use of Co-solvents: Incorporating a water-miscible organic co-solvent can enhance solubility.[8]

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[8][9]

Issue 2: Inconsistent results in cell-based assays.
  • Cause: Poor solubility can lead to the formation of drug aggregates or micro-precipitates in the assay medium, resulting in variable drug exposure to the cells.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration.

    • Serial Dilution: Perform serial dilutions of the stock solution in the assay medium to the final desired concentrations. Ensure rapid and thorough mixing.

    • Solubility Testing in Media: Before conducting the definitive experiment, perform a preliminary solubility test of this compound in the specific cell culture medium to be used.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound using pH Adjustment

Objective: To prepare a 1 mg/mL stock solution of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add approximately 80% of the final volume of deionized water to a beaker with a stir bar.

  • Slowly add the this compound powder to the water while stirring.

  • If the compound does not fully dissolve, slowly add 0.1 M HCl dropwise while monitoring the pH. Continue adding until the compound is fully dissolved.

  • Once dissolved, adjust the final volume with deionized water.

  • Record the final pH of the solution.

  • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.

  • Store the stock solution at an appropriate temperature (e.g., -20°C).

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in different aqueous buffers.

Materials:

  • This compound powder

  • Aqueous buffers of different pH values (e.g., pH 4.0, 6.8, 7.4)

  • Scintillation vials or sealed tubes

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound powder to separate vials containing each of the selected aqueous buffers.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).[10]

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

  • After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility at that specific pH.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents and Buffers

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
Deionized Water~5.525< 1.0
0.01 M HCl2.025> 10.0
Acetate Buffer4.5255.8
Phosphate-Buffered Saline (PBS)7.4250.2
DMSON/A25> 50
EthanolN/A252.5

Visualizations

experimental_workflow cluster_prep Solution Preparation start Weigh Delequamine HCl add_solvent Add Aqueous Buffer start->add_solvent check_sol Check for Complete Dissolution add_solvent->check_sol adjust_ph Adjust pH with HCl check_sol->adjust_ph No final_vol Adjust to Final Volume check_sol->final_vol Yes adjust_ph->check_sol filter Sterile Filter (0.22 µm) final_vol->filter stock_sol Stock Solution filter->stock_sol

Caption: Workflow for preparing an aqueous stock solution of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) alpha2 α2-Adrenergic Receptor NE->alpha2 Binds release NE Release NE->release alpha2->release Inhibits postsynaptic_receptor Adrenergic Receptor release->postsynaptic_receptor Binds response Cellular Response postsynaptic_receptor->response Delequamine Delequamine Delequamine->alpha2 Blocks

Caption: Simplified signaling pathway showing Delequamine's mechanism of action.

troubleshooting_logic start Poor Delequamine HCl Solubility check_ph Is the buffer pH < 6.0? start->check_ph lower_ph Lower Buffer pH check_ph->lower_ph No success Solubility Improved check_ph->success Yes use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) lower_ph->use_cosolvent If pH adjustment is not feasible use_cyclodextrin Use Cyclodextrin Complexation lower_ph->use_cyclodextrin Alternative lower_ph->success use_cosolvent->success use_cyclodextrin->success

Caption: Decision tree for troubleshooting poor this compound solubility.

References

Troubleshooting inconsistent results in α2-adrenoceptor antagonist studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies of α2-adrenoceptor antagonists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help researchers identify and resolve common problems that can lead to inconsistent results in their α2-adrenoceptor antagonist experiments.

Issue 1: High Variability in Antagonist Potency (IC50/pA2 values)

Question: My IC50 values for the same α2-adrenoceptor antagonist vary significantly between experiments. What are the potential causes?

Answer: High variability is a common issue and can stem from several factors:

  • α2-Adrenoceptor Subtype Heterogeneity: Tissues and cells can express multiple α2-adrenoceptor subtypes (α2A, α2B, α2C). Most α2-adrenoceptor antagonists exhibit some degree of subtype selectivity[1]. Small changes in the relative expression levels of these subtypes between cell passages or tissue preparations can alter the apparent potency of an antagonist.

  • Species Differences: The pharmacology of α2-adrenoceptors, particularly the α2A subtype, differs between species[2]. For instance, the rodent α2A adrenoceptor is often referred to as the α2D subtype due to its distinct pharmacological profile. Therefore, an antagonist's potency can vary significantly when tested in tissues from different species[3][4][5].

  • Assay Conditions:

    • Agonist Concentration (Functional Assays): In functional assays (e.g., cAMP, GTPγS), the calculated antagonist potency (pA2) is dependent on the concentration of the agonist used. Ensure you are using a consistent agonist concentration, typically around its EC80, for Schild analysis[6].

    • Radioligand Concentration (Binding Assays): In radioligand binding assays, the calculated inhibition constant (Ki) is dependent on the concentration and Kd of the radioligand. Use a radioligand concentration at or below its Kd for accurate Ki determination.

    • Buffer Composition: The ionic strength and presence of specific ions (e.g., Mg2+, Na+) and guanine (B1146940) nucleotides (in binding assays) can influence receptor conformation and ligand binding. Maintain consistent buffer conditions across all experiments[7].

  • Cell/Tissue Health and Preparation: Variations in cell culture conditions (e.g., passage number, confluency) or tissue preparation methods can lead to changes in receptor expression and signaling components, affecting antagonist potency.

Issue 2: Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50/pA2)

Question: The binding affinity (Ki) of my α2-adrenoceptor antagonist does not correlate well with its functional potency (IC50 or pA2). Why might this be the case?

Answer: A lack of correlation between binding and functional data is a well-documented phenomenon in GPCR pharmacology. Several factors can contribute to this:

  • Receptor Reserve: In functional assays, a maximal response can often be achieved when only a fraction of the total receptor population is occupied by an agonist. This phenomenon, known as "receptor reserve" or "spare receptors," can lead to an underestimation of antagonist potency. GTPγS binding assays typically have a lower degree of receptor reserve compared to downstream assays like cAMP measurement[7].

  • Signal Amplification: The signaling cascade downstream of receptor activation involves significant amplification at various stages (e.g., G-protein activation, second messenger production). This can mask the true potency of an antagonist at the receptor level.

  • "Silent" Binding: The antagonist may bind to a subpopulation of receptors that are not effectively coupled to the signaling pathway being measured in your functional assay.

  • Allosteric Effects: The antagonist may bind to an allosteric site on the receptor, modulating the binding or function of the orthosteric ligand (the agonist or radioligand) in a complex manner that is not a simple competitive interaction.

  • Assay-Specific Artifacts: Differences in incubation times, temperature, and buffer components between binding and functional assays can contribute to discrepancies.

Issue 3: Low or No Specific Binding in Radioligand Binding Assays

Question: I am observing very low or no specific binding in my α2-adrenoceptor radioligand binding assay. What are the possible reasons?

Answer: This issue can be frustrating but is often resolvable by systematically checking the following:

  • Receptor Preparation:

    • Low Receptor Expression: The cell line or tissue may have very low levels of α2-adrenoceptor expression. Confirm receptor presence using a validated method like Western blotting or by using a positive control tissue/cell line known to express the receptor.

    • Receptor Degradation: Receptors are sensitive to proteases. Ensure that protease inhibitors are included in all buffers during membrane preparation and that all steps are performed at 4°C to minimize degradation[8].

  • Radioligand Issues:

    • Degradation: Radioligands can degrade over time. Ensure you are using a fresh or properly stored stock.

    • Incorrect Concentration: Using a radioligand concentration that is too low may result in a signal that is indistinguishable from background noise.

  • Assay Conditions:

    • Insufficient Incubation Time: The assay may not have reached equilibrium. Determine the optimal incubation time by performing association and dissociation kinetic experiments.

    • Suboptimal Buffer Conditions: The pH, ionic strength, or absence of necessary co-factors in the binding buffer may be hindering radioligand binding.

  • Filtration and Washing:

    • Inefficient Filtration: Ensure the vacuum is sufficient to rapidly separate bound from free radioligand.

    • Excessive Washing: Over-washing can lead to the dissociation of the radioligand from the receptor. Optimize the number and volume of washes.

    • Filter Binding: The radioligand may be binding to the filter paper. Pre-soaking filters in a solution like polyethyleneimine (PEI) can reduce non-specific filter binding.

Data Presentation

Table 1: Comparison of Binding Affinities (Ki, nM) of Common α2-Adrenoceptor Antagonists
AntagonistHuman α2AHuman α2BHuman α2CRat α2A/DReference(s)
Yohimbine3.02.011.0-[9]
Rauwolscine12 (Ki, nM)---[9]
Atipamezole----[9]
Phentolamine (B1677648)8.8 (pKi)8.0 (pKi)8.3 (pKi)-[10]
MK-912--0.15-[1]
BRL44408----[1]
Risperidone--9-[1]
Paliperidone--14-[1]
OPC-28326204028555-[9]
Table 2: Comparison of Functional Antagonist Potencies (pA2/KB, nM) of α2-Adrenoceptor Antagonists
AntagonistTissue/Cell LineAgonistpA2 / KB (nM)Reference(s)
YohimbineRat Vas DeferensClonidine-[5]
Rabbit Vas DeferensClonidine-[5]
Dog Saphenous VeinB-HT 933-[5]
Human PlateletsAdrenaline-[5]
Wy26703Rat Left AtriumUK-14,304-[3]
Rat Vas DeferensUK-14,304-[3]
Rabbit Vas DeferensUK-14,304-[3]
Rabbit Saphenous VeinUK-14,304-[3]
PhentolamineRat Left AtriumUK-14,304-[3]
Rat Vas DeferensUK-14,304-[3]
Rabbit Vas DeferensUK-14,304-[3]
Rabbit Saphenous VeinUK-14,304-[3]
OPC-28326Rat Vas DeferensClonidine5.73 (pA2)[9]
Pithed Rat (Pressor)B-HT 9201.55 (pA2, mg/kg)[9]

Experimental Protocols

Protocol 1: α2-Adrenoceptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test antagonist for α2-adrenoceptors.

Materials:

  • Cell membranes or tissue homogenates expressing α2-adrenoceptors.

  • Radioligand (e.g., [3H]Rauwolscine, [3H]Yohimbine).

  • Test antagonist.

  • Non-specific binding control (e.g., high concentration of phentolamine or yohimbine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (pre-soaked in 0.3-0.5% PEI).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test antagonist.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

    • 100 µL of the membrane preparation (diluted in binding buffer to a pre-determined optimal concentration).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), as determined from prior kinetic experiments[11].

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test antagonist concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for α2-Adrenoceptor Antagonists

This protocol outlines a method to determine the functional potency of an antagonist at Gi-coupled α2-adrenoceptors by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Whole cells expressing the α2-adrenoceptor of interest.

  • Forskolin (B1673556).

  • α2-adrenoceptor agonist (e.g., UK-14,304, clonidine).

  • Test antagonist.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).

Procedure:

  • Cell Plating: Seed cells into a suitable multi-well plate (e.g., 96- or 384-well) and culture until they reach the desired confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and replace it with assay buffer containing various concentrations of the test antagonist. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist (a concentration that gives ~80% of its maximal inhibition of forskolin-stimulated cAMP, the EC80) along with a fixed concentration of forskolin (e.g., 1-10 µM).

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit[6][12].

  • Data Analysis:

    • Plot the measured cAMP levels (or the signal from the detection kit) against the logarithm of the test antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • If performing a Schild analysis, repeat the experiment with multiple fixed concentrations of the antagonist against a full dose-response curve of the agonist to determine the pA2 value.

Visualizations

Signaling Pathways

alpha2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol alpha2_R α2-Adrenoceptor G_protein Gi/o Protein alpha2_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Agonist Agonist->alpha2_R Antagonist Antagonist Antagonist->alpha2_R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation

Caption: Canonical α2-adrenoceptor signaling pathway.

Experimental Workflows

radioligand_binding_workflow prep Prepare Membranes & Reagents incubate Incubate Membranes with Radioligand & Antagonist prep->incubate separate Separate Bound & Free (Filtration) incubate->separate count Count Radioactivity separate->count analyze Analyze Data (IC50 -> Ki) count->analyze

Caption: Radioligand binding assay workflow.

camp_assay_workflow plate_cells Plate Cells add_antagonist Pre-incubate with Antagonist plate_cells->add_antagonist stimulate Stimulate with Agonist & Forskolin add_antagonist->stimulate detect_cAMP Lyse Cells & Detect cAMP stimulate->detect_cAMP analyze Analyze Data (IC50 / pA2) detect_cAMP->analyze

Caption: cAMP functional assay workflow.

References

Optimizing Delequamine Hydrochloride dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delequamine (B44412) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use in in vivo experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Delequamine Hydrochloride and what is its mechanism of action?

A1: this compound (also known as RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist.[1][2] Its mechanism of action involves blocking α2-adrenoceptors, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[3] This blockade inhibits the typical negative feedback loop on norepinephrine (B1679862) release, leading to increased noradrenergic activity.[4] The antagonism of α2-adrenoceptors is also linked to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels.[5]

Q2: What are the primary research applications for this compound in vivo?

A2: this compound was initially developed for the treatment of erectile dysfunction and major depressive disorder, though it was never marketed.[6] In preclinical research, it is primarily used to study the role of the α2-adrenergic system in various physiological processes, most notably sexual behavior in both male and female animal models.[2][7]

Q3: What is the selectivity profile of this compound?

A3: Delequamine is highly selective for the α2-adrenoceptor. It shows over 1000-fold greater selectivity for α2-adrenoceptors compared to 5-HT1A and α1-adrenoceptors, making it a more specific tool than other antagonists like yohimbine.[1]

Q4: How should this compound be stored?

A4: this compound should be stored at room temperature for use in the continental US, though storage conditions may vary elsewhere. For specific storage recommendations, it is best to consult the Certificate of Analysis provided by the supplier.[1]

Troubleshooting Guide

Issue 1: I am observing inconsistent or paradoxical effects on animal behavior (e.g., both excitatory and inhibitory responses).

  • Question: Why am I seeing variable behavioral outcomes at different time points or with different animal cohorts?

  • Answer: Delequamine has been reported to have dose-dependent central excitatory and inhibitory effects.[6][8] Lower doses may produce the expected increase in arousal and specific behaviors, while higher doses could lead to off-target effects or paradoxical inhibition. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific experimental model and endpoint. Also, ensure that all experimental conditions, including animal handling and environmental stressors, are consistent across all groups.

Issue 2: The compound appears to have low efficacy in my experiment.

  • Question: I am not observing the expected physiological or behavioral changes after administration. What could be the cause?

  • Answer: There are several potential reasons for low efficacy:

    • Dosage: The dose may be too low for your specific animal model, strain, or sex. Review published studies to ensure your dosage is within the effective range (see tables below).

    • Route of Administration: Ensure the chosen route of administration is appropriate. Oral gavage is a common and effective method for Delequamine.[2][7] If using other routes, bioavailability may differ.

    • Compound Stability: Verify the stability of your this compound solution. Prepare fresh solutions for each experiment if stability is a concern.

    • Animal Model: The expression and function of α2-adrenoceptors can vary between different animal strains and species. The responsiveness of your chosen model to Delequamine may be different from those reported in the literature.

Issue 3: I am observing signs of toxicity or adverse effects in the animals.

  • Question: What are the potential adverse effects of this compound and how can I mitigate them?

  • Answer: While specific toxicity data for Delequamine is limited in publicly available literature, high doses of α2-adrenergic antagonists can lead to overstimulation of the sympathetic nervous system. Potential signs of toxicity could include anxiety, tremors, palpitations, and significant changes in blood pressure.[9]

    • Mitigation:

      • Start with the lowest effective dose reported in the literature and carefully escalate the dose while monitoring the animals closely for any adverse signs.

      • Ensure accurate dosing for each animal based on its body weight.

      • Provide adequate supportive care and closely monitor animal welfare throughout the experiment. If significant adverse effects are observed, consider reducing the dose or discontinuing the experiment for that animal.

Data Presentation

Table 1: In Vivo Dosage of this compound in Male Rats

Study FocusRoute of AdministrationDose RangeKey Findings
Sexual BehaviorOral (p.o.)0.4 - 6.4 mg/kgDose-dependent increase in sexual behavior score.[2]
Combination TherapyOral (p.o.)0.4 mg/kgIncreased mounting, intromission, and ejaculation when combined with 8-OH-DPAT.[2]

Table 2: In Vivo Dosage of this compound in Female Rats

Study FocusRoute of AdministrationDose RangeED50Key Findings
Sexual BehaviorOral (p.o.)0.01 - 30 mg/kg0.32 mg/kgDoses between 0.1 and 30 mg/kg significantly increased lordotic activity.[7]
Central AdministrationIntracerebral injection10 µ g/side N/AAdministration into the ventromedial nucleus stimulated receptivity.[7]

Experimental Protocols

Protocol: Oral Administration of this compound to Rats for Behavioral Studies

  • Materials:

    • This compound powder

    • Vehicle (e.g., sterile water, 0.9% saline)

    • Vortex mixer and/or sonicator

    • Animal scale

    • Oral gavage needles (flexible tip recommended)

    • Appropriately sized syringes (e.g., 1 mL)

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

    • Dissolve the powder in the chosen vehicle. Ensure complete dissolution. Use a vortex mixer or sonicator if necessary. The final concentration should allow for a dosing volume of approximately 5 mL/kg.

    • Prepare fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Gently but firmly restrain the rat.

    • Measure the appropriate volume of the dosing solution into the syringe with the gavage needle attached.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Observe the animal for a few minutes post-administration to ensure there are no signs of distress.

  • Post-Administration Monitoring and Behavioral Assessment:

    • Return the animal to its home cage.

    • Begin behavioral observation at the appropriate time point post-dosing, as determined by the experimental design (typically 30-60 minutes for oral administration).

    • Record all behavioral parameters as required by the study protocol.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Target Cell NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release alpha2_autoreceptor α2 Autoreceptor NE_release->alpha2_autoreceptor Negative Feedback alpha2_receptor α2-Adrenoceptor NE_release->alpha2_receptor NE Binding Gi_protein Gi Protein alpha2_receptor->Gi_protein AC Adenylate Cyclase Gi_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., smooth muscle contraction) cAMP->Cellular_Response Delequamine Delequamine HCl Delequamine->alpha2_autoreceptor Antagonism Delequamine->alpha2_receptor Antagonism G start Start: Experimental Design animal_prep Animal Acclimation & Baseline Measurements start->animal_prep group_assignment Random Group Assignment (Vehicle vs. Delequamine Doses) animal_prep->group_assignment dose_prep Preparation of Delequamine HCl Dosing Solutions group_assignment->dose_prep administration Compound Administration (e.g., Oral Gavage) group_assignment->administration dose_prep->administration observation Behavioral/Physiological Observation administration->observation data_collection Data Collection & Recording observation->data_collection analysis Statistical Analysis data_collection->analysis end End: Interpretation of Results analysis->end G cluster_refine start Objective: Find Optimal In Vivo Dose lit_review Literature Review for Starting Dose Range start->lit_review dose_selection Select 3-4 Doses for Initial Screen (e.g., 0.1, 1.0, 10 mg/kg) lit_review->dose_selection pilot_study Conduct Pilot Study (Small n per group) dose_selection->pilot_study assess_efficacy Assess Efficacy (Desired Effect) pilot_study->assess_efficacy assess_toxicity Assess Toxicity (Adverse Effects) pilot_study->assess_toxicity no_effect No Effect or Low Efficacy assess_efficacy->no_effect No desired_effect Desired Effect Observed assess_efficacy->desired_effect Yes toxic_effects Toxic Effects Observed assess_toxicity->toxic_effects Yes no_toxic_effects No/Minimal Toxic Effects assess_toxicity->no_toxic_effects No increase_dose Consider Higher Doses (Re-evaluate Pilot) no_effect->increase_dose desired_effect->assess_toxicity refine_dose Refine Dose Range (Narrower range around effective dose) desired_effect->refine_dose decrease_dose Select Lower Doses toxic_effects->decrease_dose no_toxic_effects->refine_dose increase_dose->pilot_study final_dose Select Optimal Dose for Full-Scale Experiment refine_dose->final_dose decrease_dose->pilot_study

References

Delequamine Hydrochloride interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Delequamine (B44412) Hydrochloride in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is Delequamine Hydrochloride and what is its mechanism of action?

This compound is a potent and selective α2-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the α2-adrenergic receptors, which are involved in regulating the release of norepinephrine.[2] By blocking these receptors, Delequamine can increase central arousal and modulate smooth muscle contractility.[2] It was previously under development for the treatment of erectile dysfunction and major depressive disorder but was never marketed.[1]

Q2: What are the common signs of compound interference in a biochemical assay?

Suspect interference if you observe one or more of the following with this compound:

  • Inconsistent Results: High variability between replicate wells or between experiments.[3]

  • Unusual Dose-Response Curves: Non-sigmoidal, unusually steep, or flattened curves.[4][5]

  • Promiscuous Activity: The compound shows activity in multiple, unrelated assays.[6][7]

  • Discrepancy with Expected Biology: The assay results do not align with the known biological activity of an α2-adrenergic receptor antagonist.[3]

  • Control Failures: Inconsistent performance of positive or negative controls.[3]

Q3: What are the most likely mechanisms of assay interference for a compound like this compound?

While specific data for Delequamine is unavailable, compounds of its class can interfere through several common mechanisms:

  • Optical Interference: The compound may be autofluorescent or absorb light at the assay's detection wavelengths, leading to false signals.[4][8]

  • Colloidal Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes or sequester proteins.[4][6][9]

  • Chemical Reactivity: The compound may react with assay reagents, such as modifying proteins or chelating essential metal ions.[10]

Q4: How can I proactively test for potential interference before starting my main experiments?

Before a large-scale screen, it is advisable to perform a series of preliminary "triage" assays:

  • Solubility Assessment: Visually inspect for compound precipitation in the assay buffer.[3]

  • Optical Profiling: Scan the compound's absorbance and fluorescence spectra to check for overlap with your assay's wavelengths.[3]

  • Target-Independent Counter-Screen: Test the compound in an assay format that lacks the biological target (e.g., the receptor) to identify non-specific effects.[3][8]

Troubleshooting Guides

Guide 1: Investigating Optical Interference

Problem: My fluorescence-based assay shows a dose-dependent increase in signal with this compound, even in control wells without the target protein.

  • Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths used in your assay.[4][7]

  • Troubleshooting Steps:

    • Perform an Autofluorescence Check: Prepare a serial dilution of this compound in the assay buffer.

    • Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.[4]

    • Analyze the Data: If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.[4]

  • Mitigation Strategies:

    • Wavelength Shift: If possible, switch to fluorescent dyes that excite and emit at wavelengths where Delequamine shows no signal.[8]

    • Orthogonal Assay: Confirm the activity using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[7][9]

    • Data Correction: If the interference is low and consistent, you may be able to subtract the background fluorescence from your experimental data.[3]

Guide 2: Diagnosing Compound Aggregation

Problem: this compound shows potent inhibition in my enzyme assay, but the dose-response curve is unusually steep and the results are difficult to reproduce.

  • Possible Cause: The compound may be forming colloidal aggregates at higher concentrations, leading to non-specific enzyme inhibition.[4][5]

  • Troubleshooting Steps:

    • Detergent Counter-Screen: Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[4][9]

    • Compare Dose-Response Curves: Generate IC50 curves for this compound with and without the detergent.

    • Analyze the Data: If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for inhibition by colloidal aggregation.[4][5]

  • Data Interpretation: The table below shows hypothetical data illustrating the effect of a detergent on the IC50 value of an aggregating compound.

ConditionDelequamine HCl IC50 (µM)Hill SlopeMax Inhibition (%)
Standard Buffer1.23.598%
Buffer + 0.01% Triton X-100> 501.115%

Experimental Protocols

Protocol 1: Autofluorescence Measurement

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a primary assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (identical to the primary assay)

  • Microplate (black, clear bottom for fluorescence)[11]

  • Fluorescence plate reader

Methodology:

  • Prepare Compound Dilutions: Create a serial dilution of this compound in assay buffer, covering the concentration range used in the main experiment (e.g., 0.1 µM to 100 µM).

  • Plate Layout: Add the diluted compound to wells of the microplate. Include control wells containing only the assay buffer (blank).

  • Fluorescence Reading: Read the plate at the same excitation and emission wavelengths used in the primary assay.[3]

  • Data Analysis: Subtract the average blank reading from all wells. Plot the background-corrected fluorescence as a function of this compound concentration. A dose-dependent increase in signal indicates autofluorescence.[4]

Protocol 2: Aggregation Counter-Screen with Detergent

Objective: To determine if the observed activity of this compound is due to non-specific inhibition by aggregation.

Materials:

  • All components of the primary biochemical assay (enzyme, substrate, etc.)

  • This compound stock solution

  • Assay buffer

  • Assay buffer containing 0.02% Triton X-100 (this will be diluted to 0.01% in the final assay volume)[7]

  • Microplate reader

Methodology:

  • Assay Setup: Run two parallel dose-response experiments for this compound.

  • Condition A (No Detergent): Perform the assay according to the standard protocol.

  • Condition B (With Detergent): Perform the assay using the assay buffer containing Triton X-100 for all reagent dilutions. Ensure the final concentration of detergent in the assay well is approximately 0.01%.[7]

  • Data Analysis: Calculate the IC50 values and maximum inhibition for this compound in the presence and absence of detergent. A significant rightward shift in the IC50 or a dramatic reduction in activity in the presence of detergent suggests aggregation is the cause of inhibition.[7]

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell NE Norepinephrine (NE) a2ar_pre α2-Adrenergic Receptor NE->a2ar_pre binds a2ar_post α2-Adrenergic Receptor NE->a2ar_post binds a2ar_pre->NE inhibits release AC Adenylyl Cyclase (AC) a2ar_post->AC inhibits cAMP cAMP AC->cAMP converts ATP to Response Cellular Response (e.g., Smooth Muscle Contraction) cAMP->Response leads to Delequamine Delequamine HCl Delequamine->a2ar_pre blocks Delequamine->a2ar_post blocks

Caption: Delequamine HCl blocks inhibitory α2-adrenergic receptors.

Troubleshooting_Workflow Start Unexpected Activity Observed for Delequamine HCl CheckOptical Perform Optical Interference Check Start->CheckOptical CheckAgg Perform Aggregation Counter-Screen CheckOptical->CheckAgg No Optical Interference FalsePositive Result is Likely a False Positive CheckOptical->FalsePositive Optical Interference Detected CheckChem Assess Chemical Reactivity CheckAgg->CheckChem No Aggregation Detected CheckAgg->FalsePositive Aggregation Detected Orthogonal Confirm with Orthogonal Assay CheckChem->Orthogonal No Reactivity Detected CheckChem->FalsePositive Reactivity Detected Orthogonal->FalsePositive Activity Not Confirmed ValidHit Result is a Validated Hit Orthogonal->ValidHit Activity Confirmed

Caption: Workflow for troubleshooting potential assay interference.

Logical_Relationships Start Dose-Response Curve Anomaly q1 Is signal present without target enzyme/receptor? Start->q1 a1_yes Likely Optical Interference (Autofluorescence) q1->a1_yes Yes q2 Is activity lost when 0.01% Triton X-100 is added? q1->q2 No a2_yes Likely Compound Aggregation q2->a2_yes Yes q3 Does activity change with pre-incubation time? q2->q3 No a3_yes Possible Chemical Reactivity q3->a3_yes Yes a3_no Interference mechanism is unclear. Consider orthogonal assay. q3->a3_no No

Caption: Decision tree for identifying interference mechanisms.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: Delequamine Hydrochloride vs. Yohimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Delequamine (B44412) Hydrochloride and Yohimbine (B192690), two alpha-2 adrenergic receptor antagonists. The information is compiled from preclinical studies to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.

Overview and Mechanism of Action

Both Delequamine Hydrochloride and Yohimbine are antagonists of alpha-2 adrenergic receptors, which are key regulators of neurotransmitter release. By blocking these receptors, they enhance the release of norepinephrine (B1679862) from presynaptic neurons. However, their selectivity for the alpha-2 adrenoceptor and their interactions with other receptor systems differ significantly, leading to distinct in vivo efficacy profiles.

This compound is a highly selective alpha-2 adrenoceptor antagonist.[1][2] It exhibits a high affinity for alpha-2 adrenoceptors with a pKi of 9.5 in the rat cortex.[1][3] Notably, it demonstrates over 1000-fold selectivity for alpha-2 adrenoceptors compared to 5-HT1A and alpha-1 adrenoceptors, suggesting a more targeted mechanism of action.[1][2]

Yohimbine , a naturally occurring indole (B1671886) alkaloid, also acts as an alpha-2 adrenoceptor antagonist. However, it is less selective than Delequamine and shows affinity for other receptors, including 5-HT1A receptors, where it can act as an agonist at higher doses.[4][5] This broader receptor interaction profile may contribute to a more complex range of physiological effects and a narrower therapeutic window for certain applications.[5]

In Vivo Efficacy Comparison

The most direct in vivo comparison of Delequamine and Yohimbine has been conducted in models of sexual behavior in rats. These studies highlight the impact of their differing receptor selectivity profiles on their efficacy and dose-response relationships.

Effects on Male Sexual Behavior in Rats

A key study directly compared the effects of orally administered Delequamine and Yohimbine on the sexual behavior of naive male rats when introduced to sexually receptive females.

Key Findings:

  • Delequamine demonstrated a dose-dependent increase in the sexual behavior score across a wide range of doses (0.4-6.4 mg/kg, p.o.).[5]

  • Yohimbine , in contrast, was only effective at a single dose of 2 mg/kg (p.o.), with a decrease in efficacy at higher or lower doses.[5]

  • This difference is likely attributable to Yohimbine's affinity for 5-HT1A receptors, which may modulate the pro-sexual effects of alpha-2 adrenoceptor antagonism.[5]

Table 1: Comparison of Effects on Male Rat Sexual Behavior

ParameterThis compoundYohimbineReference
Effective Dose Range (p.o.) 0.4 - 6.4 mg/kg2 mg/kg[5]
Dose-Response Dose-dependent increase in sexual behavior scoreBell-shaped curve, effective at a single tested dose[5]
Effects on Female Sexual Behavior in Rats

Delequamine has also been shown to enhance female sexual receptivity in rats.

Key Findings:

  • Delequamine, administered orally at doses between 0.1 and 30 mg/kg, significantly increased lordotic activity (a measure of receptivity) in ovariectomized, hormone-primed female rats, with an ED50 of 0.32 mg/kg .

Cardiovascular Effects (Based on Individual Studies)

While direct comparative studies are limited, individual in vivo studies in rats provide insights into the cardiovascular effects of each compound.

Yohimbine:

  • In conscious rats, intravenous administration of Yohimbine can lead to a dose-dependent decrease in blood pressure.[6]

  • In conscious rats, intracerebroventricular injection of Yohimbine (20 µg) has been shown to increase both blood pressure and heart rate.[6]

  • Higher doses of Yohimbine (3-4.5 mg/kg, i.p.) in rats have been observed to reverse hypertension.[4]

Due to the lack of published in vivo cardiovascular data for Delequamine, a direct comparison table is not feasible at this time.

Effects on Neurotransmitter Release

Both compounds are expected to increase norepinephrine release due to their primary mechanism of action.

Yohimbine:

  • Studies in humans have demonstrated that oral administration of Yohimbine (20 or 40 mg) increases plasma norepinephrine levels by enhancing its release from sympathetic nerves.[7]

  • In vivo studies in rats have shown that Yohimbine administration leads to a significant increase in norepinephrine, as well as metabolites of dopamine (B1211576) (DOPAC and HVA) and serotonin (B10506) (5-HIAA) in the lateral ventricular fluid, indicating an increase in the release of these neurotransmitters.[8]

Experimental Protocols

Male Rat Sexual Behavior Study (Adapted from Tallentire et al., 1996)
  • Animals: Naive male rats and ovariectomized, hormone-primed (estrogen and progesterone) sexually receptive female rats.

  • Drug Administration: this compound (0.4, 1.6, 6.4 mg/kg) or Yohimbine (2 mg/kg) were administered orally (p.o.).

  • Procedure: Following drug administration, male rats were individually placed in an observation arena. A receptive female was then introduced, and the male's sexual behaviors (e.g., mounts, intromissions, ejaculations) were recorded over a defined observation period.

  • Data Analysis: A composite sexual behavior score was calculated based on the observed behaviors.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of Alpha-2 Adrenergic Receptor Antagonists

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse NE NE_release->NE_synapse a2_receptor α2-Adrenergic Receptor a2_receptor->NE_release Inhibits NE_synapse->a2_receptor Negative Feedback postsynaptic_receptor Adrenergic Receptor NE_synapse->postsynaptic_receptor Antagonist Delequamine or Yohimbine Antagonist->a2_receptor Blocks postsynaptic_effect Physiological Effect postsynaptic_receptor->postsynaptic_effect

Caption: Alpha-2 adrenergic receptor antagonist mechanism.

Experimental Workflow for In Vivo Efficacy Comparison

cluster_groups Treatment Groups start Start animal_prep Animal Model Preparation (e.g., Male Rats) start->animal_prep drug_admin Drug Administration animal_prep->drug_admin delequamine Delequamine HCl (various doses) drug_admin->delequamine yohimbine Yohimbine (various doses) drug_admin->yohimbine control Vehicle Control drug_admin->control behavioral_test In Vivo Behavioral or Physiological Assessment (e.g., Sexual Behavior, Blood Pressure) delequamine->behavioral_test yohimbine->behavioral_test control->behavioral_test data_collection Data Collection and Analysis behavioral_test->data_collection results Comparative Efficacy Results data_collection->results end End results->end

Caption: General experimental workflow for comparison.

Conclusion

This compound emerges as a more selective and potent alpha-2 adrenoceptor antagonist compared to Yohimbine in the preclinical models evaluated. Its high selectivity translates to a more consistent and dose-dependent in vivo efficacy in enhancing male rat sexual behavior, without the bell-shaped dose-response curve observed with Yohimbine. This suggests that Delequamine's targeted action on alpha-2 adrenoceptors, devoid of significant off-target effects at other receptors like 5-HT1A, may offer a more predictable pharmacological profile for therapeutic applications targeting this pathway. Further direct comparative studies are warranted to fully elucidate the differences in their in vivo effects on cardiovascular and central nervous system parameters.

References

A Comparative Analysis of the Selectivity Profiles of Delequamine Hydrochloride and Idazoxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity profiles of two prominent α2-adrenergic receptor antagonists: Delequamine (B44412) Hydrochloride and idazoxan (B1206943). The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in selecting the most appropriate tool for their studies.

Introduction

Delequamine hydrochloride, also known as RS-15385-197, is a highly potent and selective α2-adrenergic receptor antagonist[1]. Idazoxan is another well-characterized α2-adrenoceptor antagonist that is also known to bind with high affinity to non-adrenergic imidazoline (B1206853) receptors[2]. Understanding the distinct selectivity profiles of these compounds is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics.

Selectivity Profile Comparison

The binding affinities of this compound and idazoxan for a range of adrenergic and non-adrenergic receptors have been determined through radioligand binding assays. The data, presented as pKi and Ki values, are summarized in the table below. A higher pKi value and a lower Ki value indicate a higher binding affinity.

ReceptorThis compound (RS-15385-197)Idazoxan
Adrenergic Receptors
α2 (non-subtype selective)pKi: 9.5 (rat cortex)[3][4]-
α2ApKi: 9.90 (human platelets)[1][5]pKi: 8.01
α2BpKi: 9.70 (rat neonate lung)[1][5]pKi: 7.43
α2C-pKi: 7.7
α1pKi: 5.29 (rat cortex)[1][5]-
Imidazoline Receptors
I1-pKi: 5.90
I2No affinity[5]pKi: 7.22
Serotonin Receptors
5-HT1ApKi: 6.50[5]-
5-HT1DpKi: 7.00[5]-
Other 5-HT subtypespKi < 5[5]-
Other Receptors
Dopamine ReceptorspKi < 5[5]-
Muscarinic CholinoceptorspKi < 5[5]-
β-AdrenoceptorspKi < 5[5]-
Dihydropyridine (B1217469) sitespKi < 5[5]-

Key Observations:

  • α2-Adrenoceptor Affinity and Selectivity: Delequamine is a significantly more potent and selective antagonist for α2-adrenoceptors compared to idazoxan. It exhibits a pKi of 9.5 in the rat cortex, and shows high affinity for the human α2A (pKi 9.90) and rat α2B (pKi 9.70) subtypes[1][3][4][5]. Delequamine demonstrates over 14,000-fold selectivity for α2-adrenoceptors over α1-adrenoceptors[1][5].

  • Imidazoline Receptor Binding: A critical differentiating factor is the affinity for imidazoline receptors. Delequamine shows no affinity for the I2 imidazoline binding site[5]. In stark contrast, idazoxan binds to both I1 and I2 imidazoline receptors with significant affinity (pKi of 5.90 and 7.22, respectively).

  • Broader Selectivity of Delequamine: Delequamine has been tested against a wider panel of receptors and has been shown to have low affinity for various serotonin, dopamine, muscarinic, and β-adrenergic receptors, as well as dihydropyridine binding sites[5].

Experimental Protocols

The determination of the binding affinities listed above is predominantly achieved through radioligand binding assays .

General Protocol for Competitive Radioligand Binding Assay:

A competitive radioligand binding assay is utilized to determine the affinity (Ki) of a test compound (e.g., Delequamine or idazoxan) for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Cell Membranes or Tissue Homogenates: Containing the receptor of interest.

  • Radioligand: A radioactively labeled compound (e.g., [3H]-yohimbine for α2-adrenoceptors) that binds with high affinity and specificity to the target receptor.

  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., Delequamine or idazoxan).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites, allowing for the measurement of non-specific binding.

  • Assay Buffer: A buffer solution optimized for the binding of the radioligand to the receptor.

  • Filtration Apparatus: To separate the bound from the free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer.

  • Equilibrium: The incubation is allowed to proceed for a sufficient time to reach binding equilibrium.

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_delequamine Delequamine Selectivity cluster_idazoxan Idazoxan Selectivity Delequamine Delequamine a2 α2-Adrenoceptor (High Affinity) Delequamine->a2 pKi: 9.5-9.9 a1 α1-Adrenoceptor (Low Affinity) Delequamine->a1 I2 I2-Imidazoline Receptor (No Affinity) Delequamine->I2 Other Other Receptors (Low/No Affinity) Delequamine->Other Idazoxan Idazoxan a2_ida α2-Adrenoceptor (High Affinity) Idazoxan->a2_ida pKi: 7.4-8.0 I2_ida I2-Imidazoline Receptor (High Affinity) Idazoxan->I2_ida pKi: 7.22 I1_ida I1-Imidazoline Receptor (Moderate Affinity) Idazoxan->I1_ida pKi: 5.90

Caption: Comparative receptor binding profiles of Delequamine and idazoxan.

Start Start Prepare Prepare Membrane/ Tissue Homogenate Start->Prepare Incubate Incubate: Membranes + Radioligand + Test Compound Prepare->Incubate Separate Separate Bound/Free Ligand (Filtration) Incubate->Separate Wash Wash Filters Separate->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End cluster_alpha2 α2-Adrenergic Receptor Signaling cluster_imidazoline I1-Imidazoline Receptor Signaling Ligand_a2 Agonist (e.g., Norepinephrine) Receptor_a2 α2-Adrenoceptor Ligand_a2->Receptor_a2 G_protein_a2 Gi/o Protein Receptor_a2->G_protein_a2 activates AC Adenylyl Cyclase G_protein_a2->AC inhibits cAMP cAMP AC->cAMP produces Downstream Downstream Cellular Effects cAMP->Downstream regulates Ligand_i1 Agonist Receptor_i1 I1-Imidazoline Receptor Ligand_i1->Receptor_i1 PLC Phospholipase C Receptor_i1->PLC activates DAG Diacylglycerol PLC->DAG produces Cellular_response Cellular Response DAG->Cellular_response mediates

References

Delequamine Hydrochloride in Erectile Dysfunction: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Delequamine (B44412) Hydrochloride's performance with alternative treatments for erectile dysfunction, supported by available experimental data.

Delequamine Hydrochloride, a potent and selective alpha-2 adrenergic receptor antagonist, was investigated as a potential oral treatment for erectile dysfunction (ED). Its development, however, was discontinued (B1498344) before reaching the market. This guide provides a comprehensive comparison of Delequamine's mechanism and reported efficacy with established treatments, primarily focusing on other alpha-adrenergic antagonists and the widely used phosphodiesterase type 5 (PDE5) inhibitors. The information is intended for researchers, scientists, and drug development professionals to understand the therapeutic landscape and the investigational history of this compound.

Mechanism of Action: A Dual Approach

This compound exerts its effects through the blockade of alpha-2 adrenergic receptors, which are involved in the regulation of penile erection through both central and peripheral pathways.[1]

  • Central Action: By blocking alpha-2 autoreceptors in the central nervous system, Delequamine is thought to increase the release of norepinephrine, a neurotransmitter that can enhance sexual arousal.[1]

  • Peripheral Action: In the penis, alpha-2 adrenergic receptors mediate the contraction of the smooth muscle of the corpus cavernosum, leading to detumescence (the return to a flaccid state). Delequamine's antagonism of these receptors is intended to inhibit this contraction, thereby facilitating and maintaining an erection.[1]

This dual mechanism distinguishes it from PDE5 inhibitors like sildenafil (B151), which act peripherally by enhancing the effects of nitric oxide to promote smooth muscle relaxation and vasodilation.

Comparative Efficacy: Insights from Preclinical and Clinical Studies

Direct comparative clinical trial data for this compound against current first-line ED treatments is unavailable due to the cessation of its development. However, insights can be drawn from preclinical studies and limited human trials.

Preclinical Data

In preclinical models using rats, Delequamine was shown to dose-dependently increase sexual behavior scores.[2] Notably, in orchidectomized (castrated) rats, Delequamine, along with other alpha-2 antagonists like idazoxan (B1206943) and yohimbine, increased mounting and showed a tendency to increase intromission, suggesting a role in motivation and arousal independent of testosterone.[2]

Clinical Data

A clinical study involving 24 men with probable psychogenic erectile dysfunction provides the most direct evidence of Delequamine's efficacy in humans.[3][4] In this double-blind, placebo-controlled, crossover study, intravenous Delequamine was administered at two different dosages. The key findings were:

  • A significant, though modest, increase in the duration of erectile response was observed with the high dose of Delequamine, but this effect was limited to younger men (under 45 years old).[3][4]

  • No significant effect on erectile response was seen in older men.[3][4]

  • The drug also influenced hemodynamic responses to erotic stimuli, again primarily in the younger cohort.[3][4]

Comparison with Other Erectile Dysfunction Treatments

To contextualize the potential of Delequamine, it is essential to compare its characteristics with other oral agents for ED.

FeatureThis compoundYohimbinePhentolamineSildenafil (PDE5 Inhibitor)
Primary Mechanism Selective alpha-2 adrenergic antagonistAlpha-2 adrenergic antagonistNon-selective alpha-1 & alpha-2 adrenergic antagonistPhosphodiesterase type 5 inhibitor
Site of Action Central and PeripheralPrimarily CentralPeripheralPeripheral
Reported Efficacy Modest increase in erection duration in younger men with psychogenic ED[3][4]Modest improvement in organic ED; superior to placebo (Odds Ratio 3.85)Efficacious in some patients, but efficacy vs. sildenafil not establishedHigh efficacy across various ED etiologies (e.g., diabetes, post-prostatectomy)
Potency Approximately 100 times more potent than yohimbine---
Development Status Development discontinued; never marketedAvailable as a dietary supplementUsed in combination with other agents for intracavernosal injectionWidely marketed as a first-line oral treatment

Experimental Protocols

Detailed protocols for the Delequamine clinical trials are not publicly available. However, based on the published study and general clinical trial design for ED, a representative experimental protocol can be outlined.

Representative Clinical Trial Protocol for an Alpha-2 Adrenergic Antagonist in Erectile Dysfunction

1. Study Design: A randomized, double-blind, placebo-controlled, crossover study.

2. Participant Population: Male subjects aged 18-65 with a clinical diagnosis of erectile dysfunction (e.g., psychogenic, mild to moderate organic) for at least 6 months. A stable heterosexual relationship is often a requirement.

3. Exclusion Criteria:

  • Severe cardiovascular disease
  • Uncontrolled hypertension or hypotension
  • History of priapism
  • Anatomical deformities of the penis
  • Use of other ED treatments within a specified washout period
  • Major psychiatric disorders

4. Interventions:

  • This compound (or other alpha-2 antagonist) at low and high doses.
  • Placebo.
  • Each participant would receive all treatments in a randomized order, separated by a washout period.

5. Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the Erectile Function domain of the International Index of Erectile Function (IIEF-EF).
  • Secondary Endpoints:
  • Successful penetration attempts (Sexual Encounter Profile - SEP2).
  • Maintenance of erection to completion of intercourse (Sexual Encounter Profile - SEP3).
  • Patient-reported outcomes on treatment satisfaction (e.g., Erectile Dysfunction Inventory of Treatment Satisfaction - EDITS).
  • Objective measures of penile rigidity and tumescence (e.g., RigiScan®).

6. Safety Assessments:

  • Monitoring of adverse events.
  • Vital signs (blood pressure, heart rate).
  • Electrocardiogram (ECG).
  • Laboratory safety tests.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the evaluation of Delequamine and its alternatives, the following diagrams are provided.

Signaling Pathway of this compound in Penile Erection cluster_CNS Central Nervous System cluster_Peripheral Peripheral (Corpus Cavernosum) Noradrenergic Neuron Noradrenergic Neuron Alpha2_Autoreceptor Alpha-2 Autoreceptor Noradrenergic Neuron->Alpha2_Autoreceptor Negative Feedback NE_Release_CNS Norepinephrine Release Alpha2_Autoreceptor->NE_Release_CNS Inhibits Sexual_Arousal Increased Sexual Arousal NE_Release_CNS->Sexual_Arousal Sympathetic_Nerve Sympathetic_Nerve NE_Release_Peripheral Norepinephrine Release Sympathetic_Nerve->NE_Release_Peripheral Alpha2_Receptor_Smooth_Muscle Alpha-2 Receptor (Smooth Muscle) NE_Release_Peripheral->Alpha2_Receptor_Smooth_Muscle Smooth_Muscle_Contraction Smooth Muscle Contraction Alpha2_Receptor_Smooth_Muscle->Smooth_Muscle_Contraction Erection_Inhibition Inhibition of Erection Smooth_Muscle_Contraction->Erection_Inhibition Smooth_Muscle_Relaxation Smooth Muscle Relaxation Erection Erection Smooth_Muscle_Relaxation->Erection Delequamine_CNS Delequamine Delequamine_CNS->Alpha2_Autoreceptor Blocks Delequamine_Peripheral Delequamine Delequamine_Peripheral->Alpha2_Receptor_Smooth_Muscle Blocks

Caption: Delequamine's dual mechanism of action.

Comparative Signaling Pathways: Alpha-2 Antagonist vs. PDE5 Inhibitor cluster_Alpha2 Alpha-2 Antagonist Pathway (e.g., Delequamine) cluster_PDE5 PDE5 Inhibitor Pathway (e.g., Sildenafil) Sympathetic_Tone Sympathetic Tone Alpha2_Receptor Alpha-2 Receptor Sympathetic_Tone->Alpha2_Receptor Contraction Smooth Muscle Contraction Alpha2_Receptor->Contraction Erection_Outcome Erection Contraction->Erection_Outcome Inhibits Delequamine Delequamine Delequamine->Alpha2_Receptor Blocks Sexual_Stimulation Sexual Stimulation NO_Release NO Release Sexual_Stimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation GTP_to_cGMP GTP -> cGMP GC_Activation->GTP_to_cGMP cGMP cGMP GTP_to_cGMP->cGMP PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Breaks down cGMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Relaxation->Erection_Outcome

Caption: Alpha-2 antagonist vs. PDE5 inhibitor pathways.

Experimental Workflow for ED Clinical Trial Screening Screening & Baseline Assessment (IIEF, SEP) Randomization Randomization Screening->Randomization Treatment_A Treatment Period 1 (Drug A or Placebo) Randomization->Treatment_A Efficacy_Assessment_1 Efficacy & Safety Assessment (IIEF, SEP, AEs) Treatment_A->Efficacy_Assessment_1 Washout Washout Period Treatment_B Treatment Period 2 (Drug B or Placebo) Washout->Treatment_B Efficacy_Assessment_2 Efficacy & Safety Assessment (IIEF, SEP, AEs) Treatment_B->Efficacy_Assessment_2 Efficacy_Assessment_1->Washout Final_Analysis Final Data Analysis Efficacy_Assessment_2->Final_Analysis

Caption: A typical crossover clinical trial workflow for ED.

Conclusion

This compound represented a rational therapeutic approach to treating erectile dysfunction by targeting the alpha-2 adrenergic system. Its dual central and peripheral mechanism of action offered a distinct pharmacological profile compared to the peripherally acting PDE5 inhibitors. However, the limited available clinical data suggests a modest efficacy, potentially confined to a specific subset of the ED population (younger men with psychogenic ED). The discontinuation of its development means that its full therapeutic potential and comparative effectiveness against modern first-line treatments remain unevaluated. For researchers and drug developers, the story of Delequamine underscores the complexity of erectile dysfunction and the challenges of targeting the central nervous system for this indication. It also highlights the high bar for efficacy and safety set by the successful introduction of PDE5 inhibitors.

References

Delequamine Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Delequamine hydrochloride (formerly known as RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist.[1] This guide provides a comparative assessment of its cross-reactivity with other significant receptors, supported by available experimental data. Understanding the selectivity of a compound is critical in drug development to predict its potential therapeutic effects and off-target side effects.

Comparative Receptor Binding Affinity

Delequamine demonstrates a high degree of selectivity for the α2-adrenoceptor. The following table summarizes the binding affinities (pKi) of Delequamine for various receptors. A higher pKi value indicates a stronger binding affinity.

Receptor TargetBinding Affinity (pKi)Level of Cross-Reactivity
α2-Adrenoceptors High (specific value not publicly available) Primary Target
5-HT1A Receptor6.50Low
5-HT1D Receptor7.00Low
Other 5-HT Receptor Subtypes< 5Very Low
Dopamine Receptors< 5Very Low
Muscarinic Cholinoceptors< 5Very Low
β-Adrenoceptors< 5Very Low
Dihydropyridine Binding Sites< 5Very Low
Imidazoline Binding SiteNo AffinityNone

Data sourced from a study on the effects of Delequamine (RS-15385-197).[2]

As the data indicates, Delequamine's affinity for other tested receptors, including various serotonin, dopamine, and cholinergic receptors, is significantly lower than for its primary target.[2] This high selectivity suggests a lower likelihood of off-target effects mediated by these other receptors.

Mechanism of Action and Signaling Pathway

Delequamine functions as an antagonist at α2-adrenergic receptors. These receptors are typically located presynaptically on noradrenergic neurons. When activated by norepinephrine (B1679862), they inhibit further release of norepinephrine from the nerve terminal, creating a negative feedback loop. By blocking these receptors, Delequamine disinhibits the neuron, leading to an increase in norepinephrine release into the synaptic cleft. This enhanced noradrenergic transmission is the primary mechanism underlying its physiological effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE NE NE_Vesicle->NE NE Release Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Receptor->NE_Vesicle Inhibits Release NE->Alpha2_Receptor Binds to & Activates (Negative Feedback) Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds to & Activates Response Cellular Response Postsynaptic_Receptor->Response Delequamine Delequamine Delequamine->Alpha2_Receptor Blocks

Caption: Delequamine's mechanism of action.

Experimental Protocols

The following describes a generalized experimental protocol for assessing receptor binding affinity, which is a standard method for determining cross-reactivity.

Radioligand Binding Assay

This in vitro assay measures the affinity of a drug for a specific receptor by competing with a radioactively labeled ligand that is known to bind to that receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., α2-adrenoceptors, 5-HT1A receptors).

  • A specific radioligand for each receptor (e.g., [3H]-clonidine for α2-adrenoceptors).

  • This compound at various concentrations.

  • Assay buffer.

  • Filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, the radioligand, and varying concentrations of Delequamine are incubated together in the assay buffer. This allows for competition between the radioligand and Delequamine for binding to the receptor.

  • Separation: The mixture is rapidly filtered through filter plates to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The concentration of Delequamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki (inhibition constant) value, and subsequently to a pKi (-log(Ki)), using the Cheng-Prusoff equation. This process is repeated for each receptor of interest to generate a cross-reactivity profile.

cluster_workflow Cross-Reactivity Assessment Workflow Start Prepare Cell Membranes with Target Receptors Step1 Incubate Membranes with Radioligand & Delequamine Start->Step1 Competition Setup Step2 Separate Bound from Unbound Ligand (Filtration) Step1->Step2 Step3 Quantify Radioactivity (Scintillation Counting) Step2->Step3 Step4 Calculate IC50 and pKi Values Step3->Step4 End Generate Comparative Binding Profile Step4->End

Caption: Experimental workflow for cross-reactivity assessment.

References

Validating Delequamine Hydrochloride as a Tool for Studying Noradrenergic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, plays a critical role in regulating a wide array of physiological and cognitive processes, including arousal, attention, stress responses, and mood. Consequently, the development and validation of precise pharmacological tools to dissect noradrenergic pathways are of paramount importance in neuroscience research and drug development. This guide provides a comprehensive comparison of Delequamine Hydrochloride with other established and emerging tools for studying the noradrenergic system, supported by experimental data and detailed protocols.

This compound: A Highly Selective α2-Adrenergic Receptor Antagonist

Delequamine (RS-15385-197) is a potent and highly selective antagonist of the α2-adrenergic receptor. Its utility as a research tool stems from its ability to block the autoinhibitory feedback mechanism mediated by presynaptic α2-adrenoceptors on noradrenergic neurons. This blockade leads to an increase in the firing rate of these neurons and enhanced norepinephrine (B1679862) release in their projection areas.

Mechanism of Action

Delequamine acts as a competitive antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). Upon binding of the endogenous agonist norepinephrine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, Delequamine prevents the downstream inhibitory signaling cascade, resulting in disinhibition of the neuron and, consequently, increased norepinephrine release.

Delequamine_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release alpha2_R α2-Adrenoceptor NE->alpha2_R Binds Gi_protein Gi/o Protein alpha2_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->NE_vesicle Inhibits NE Release Delequamine Delequamine Hydrochloride Delequamine->alpha2_R Blocks

Figure 1: Mechanism of this compound action.

Comparative Analysis of Tools for Noradrenergic Pathway Research

Delequamine's high selectivity makes it a valuable tool. However, a comprehensive understanding of its performance requires comparison with other available methods. The following table summarizes key quantitative data for Delequamine and its alternatives.

ToolTarget/Mechanism of ActionpKi (α2) / PotencySelectivityAdvantagesDisadvantages
Delequamine HCl Selective α2-Adrenoceptor Antagonist9.5[1]>1000-fold vs. α1 and 5-HT1A receptors[1]High potency and selectivity, allowing for targeted studies of α2-receptor function.Limited commercial availability; discontinued (B1498344) for clinical use.
Yohimbine (B192690) α2-Adrenoceptor Antagonist8.2 - 9.6Lower selectivity; also binds to 5-HT (pKi ~7.3-7.6) and α1 (pKi ~6.7-6.8) receptors.Widely available and well-characterized.Off-target effects can confound interpretation of results.
Idazoxan α2-Adrenoceptor Antagonist~8.5 - 9.0Also binds to imidazoline (B1206853) I2 binding sites.Potent α2-antagonist.Non-specific binding to imidazoline receptors can lead to ambiguous findings.
Clonidine (B47849) α2-Adrenoceptor Agonist~8.9Agonist action at α2-receptors.Useful for studying the effects of decreased noradrenergic tone.Opposite effect to antagonists; can have sedative and hypotensive effects.
DSP-4 Neurotoxin for Locus Coeruleus Noradrenergic NeuronsN/ASelectively lesions noradrenergic projections from the locus coeruleus.Allows for the study of the functional consequences of noradrenergic depletion.Neurotoxic and irreversible; may induce compensatory changes in other systems.
Optogenetics Light-activated channels/pumps expressed in noradrenergic neuronsN/AHigh cellular and temporal specificity.Unparalleled precision in controlling neuronal activity.Requires genetic modification and surgical implantation of optical fibers.
Chemogenetics (DREADDs) Engineered GPCRs activated by a designer drug (e.g., CNO)N/AHigh cellular specificity.Non-invasive (post-surgery) and reversible control of neuronal activity.Slower kinetics compared to optogenetics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments utilizing Delequamine and its alternatives.

Radioligand Binding Assay with this compound

This protocol is designed to determine the binding affinity of Delequamine for α2-adrenergic receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare brain tissue membranes (e.g., cortex) incubate Incubate membranes, radioligand, and Delequamine/vehicle prep_membranes->incubate prep_radioligand Prepare radioligand (e.g., [3H]-Yohimbine) prep_radioligand->incubate prep_delequamine Prepare serial dilutions of Delequamine HCl prep_delequamine->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to reduce non-specific binding filter->wash count Quantify radioactivity on filters (scintillation counting) wash->count plot Plot % inhibition vs. Delequamine concentration count->plot calculate Calculate IC50 and Ki values plot->calculate

Figure 2: Workflow for a radioligand binding assay.

Materials:

  • Rat brain cortex tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]-Yohimbine

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in incubation buffer. Determine protein concentration.

  • Binding Assay: In a 96-well plate, add in order: incubation buffer, a range of concentrations of this compound (or vehicle for total binding, and a high concentration of a non-labeled ligand like phentolamine (B1677648) for non-specific binding), a fixed concentration of [3H]-Yohimbine, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Delequamine concentration. Determine the IC50 value (the concentration of Delequamine that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Microdialysis with this compound

This protocol allows for the measurement of extracellular norepinephrine levels in a specific brain region of a freely moving animal following Delequamine administration.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis anesthetize Anesthetize animal implant Stereotaxically implant microdialysis guide cannula into target brain region anesthetize->implant recover Allow for post-operative recovery implant->recover insert_probe Insert microdialysis probe and begin perfusion with aCSF recover->insert_probe collect_baseline Collect baseline dialysate samples insert_probe->collect_baseline administer_drug Administer Delequamine HCl (e.g., i.p. or via reverse dialysis) collect_baseline->administer_drug collect_postdrug Collect post-drug administration dialysate samples administer_drug->collect_postdrug hplc Analyze norepinephrine concentration in dialysates using HPLC-ED collect_postdrug->hplc plot_data Plot norepinephrine levels as a percentage of baseline hplc->plot_data

Figure 3: Workflow for an in vivo microdialysis experiment.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe - reverse dialysis).

  • Post-Drug Collection: Continue collecting dialysate samples for a defined period after drug administration.

  • Analysis: Analyze the concentration of norepinephrine in the dialysate samples using HPLC-ED.

  • Data Presentation: Express the norepinephrine levels in each sample as a percentage of the average baseline concentration and plot the results over time.

Alternatives to this compound

Pharmacological Alternatives
  • Yohimbine: A widely used α2-antagonist, but its lower selectivity can be a confounding factor. It is often used as a reference compound.

  • Idazoxan: Another potent α2-antagonist, but its affinity for imidazoline receptors necessitates careful interpretation of results.

  • Clonidine: An α2-agonist that can be used to probe the effects of inhibiting noradrenergic activity.

Lesioning Techniques
  • DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine): A neurotoxin that selectively destroys noradrenergic nerve terminals originating from the locus coeruleus. A typical protocol involves intraperitoneal injection (e.g., 50 mg/kg) in rodents, often with a pre-treatment of a serotonin (B10506) reuptake inhibitor to protect serotonergic neurons. The effects are assessed after a period of neurodegeneration (e.g., 1-2 weeks).

Advanced Genetic and Optical Techniques

  • Optogenetics: This technique involves the expression of light-sensitive ion channels (e.g., channelrhodopsin for activation, halorhodopsin for inhibition) in noradrenergic neurons. This is typically achieved by injecting a Cre-dependent viral vector into the locus coeruleus of a transgenic animal expressing Cre recombinase under the control of a noradrenergic-specific promoter (e.g., tyrosine hydroxylase). An optical fiber is implanted above the locus coeruleus to deliver light of the appropriate wavelength to control neuronal firing with millisecond precision.

Optogenetics_Workflow virus_injection Stereotaxic injection of Cre-dependent opsin-expressing virus into Locus Coeruleus fiber_implantation Implantation of optic fiber above the Locus Coeruleus virus_injection->fiber_implantation recovery_expression Allow for recovery and opsin expression (weeks) fiber_implantation->recovery_expression behavioral_testing Behavioral testing with light stimulation recovery_expression->behavioral_testing data_analysis Analysis of behavioral and/or physiological data behavioral_testing->data_analysis

Figure 4: Experimental workflow for optogenetics.
  • Chemogenetics (DREADDs - Designer Receptors Exclusively Activated by Designer Drugs): This method utilizes engineered G protein-coupled receptors that are activated by a pharmacologically inert ligand, such as clozapine-N-oxide (CNO). Similar to optogenetics, a Cre-dependent viral vector carrying the DREADD construct is injected into the locus coeruleus of a suitable transgenic animal. Systemic administration of CNO then leads to either activation (hM3Dq) or inhibition (hM4Di) of the targeted noradrenergic neurons over a longer timescale than optogenetics.

Conclusion

This compound stands out as a valuable research tool for investigating the noradrenergic system due to its high potency and selectivity for α2-adrenoceptors. Its use can provide clearer insights into the specific roles of this receptor subtype compared to less selective antagonists like yohimbine and idazoxan. However, the choice of tool ultimately depends on the specific research question. For studying the effects of reduced noradrenergic tone, agonists like clonidine are appropriate. To understand the functional necessity of noradrenergic pathways, neurotoxins such as DSP-4 offer a powerful, albeit irreversible, approach. For researchers seeking the utmost precision in manipulating noradrenergic neuronal activity with high temporal and cellular resolution, optogenetic and chemogenetic techniques represent the state-of-the-art. By carefully considering the advantages and disadvantages of each method, as outlined in this guide, researchers can select the most appropriate tool to advance our understanding of the complex roles of the noradrenergic system in health and disease.

References

Delequamine Hydrochloride vs. Other Antidepressants: A Comparative Review in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of delequamine (B44412) hydrochloride against three established antidepressant drugs—fluoxetine (a Selective Serotonin (B10506) Reuptake Inhibitor, SSRI), imipramine (B1671792) (a Tricyclic Antidepressant, TCA), and venlafaxine (B1195380) (a Serotonin-Norepinephrine Reuptake Inhibitor, SNRI)—in the context of preclinical animal models of depression.

Executive Summary: Delequamine hydrochloride, a selective α2-adrenergic receptor antagonist, was investigated for the treatment of major depressive disorder but was never marketed.[1] A comprehensive review of available scientific literature reveals a significant lack of published studies evaluating the efficacy of this compound in standard animal models of depression, such as the Forced Swim Test (FST), Tail Suspension Test (TST), and Novelty-Suppressed Feeding Test (NSFT). Consequently, a direct quantitative comparison of delequamine with other antidepressants in these models is not possible at this time.

This guide synthesizes the known information on the mechanism of action of delequamine and contrasts it with the well-documented effects of fluoxetine, imipramine, and venlafaxine in key preclinical assays. The objective is to provide a framework for understanding the potential antidepressant profile of an α2-adrenergic antagonist like delequamine in relation to existing therapies, while clearly highlighting the current data gap.

Mechanism of Action and Signaling Pathways

Delequamine acts as a selective antagonist of α2-adrenergic receptors.[1] These receptors are primarily presynaptic autoreceptors that regulate the release of norepinephrine. By blocking these receptors, delequamine is hypothesized to increase the synaptic concentration of norepinephrine, which is a neurotransmitter implicated in mood regulation.[1][2] This mechanism is distinct from that of SSRIs, TCAs, and SNRIs, which primarily act by inhibiting the reuptake of serotonin and/or norepinephrine.

Below are simplified diagrams illustrating the proposed signaling pathways.

cluster_Delequamine Delequamine (α2-Adrenergic Antagonist) Delequamine Delequamine Alpha2 α2-Adrenergic Receptor Delequamine->Alpha2 Blocks NE_release Norepinephrine Release Delequamine->NE_release Increases Alpha2->NE_release Inhibits

Delequamine's proposed mechanism of action.

cluster_SSRI Fluoxetine (SSRI) Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Blocks Serotonin_reuptake Serotonin Reuptake Fluoxetine->Serotonin_reuptake Inhibits SERT->Serotonin_reuptake Mediates

Fluoxetine's mechanism of action.

cluster_TCA Imipramine (TCA) Imipramine Imipramine SERT SERT Imipramine->SERT Blocks NET NET Imipramine->NET Blocks Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Norepinephrine_reuptake Norepinephrine Reuptake NET->Norepinephrine_reuptake Mediates

Imipramine's mechanism of action.

cluster_SNRI Venlafaxine (SNRI) Venlafaxine Venlafaxine SERT SERT Venlafaxine->SERT Blocks NET NET Venlafaxine->NET Blocks Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Norepinephrine_reuptake Norepinephrine Reuptake NET->Norepinephrine_reuptake Mediates

Venlafaxine's mechanism of action.

Comparative Efficacy in Animal Models

The following tables summarize the available data for the selected antidepressants in the Forced Swim Test, Tail Suspension Test, and Novelty-Suppressed Feeding Test. It is crucial to note that the data for fluoxetine, imipramine, and venlafaxine are compiled from various studies with differing experimental protocols, which can influence the results.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model where the duration of immobility is measured as an indicator of depressive-like behavior. Antidepressants are expected to decrease immobility time.

Table 1: Comparison in the Forced Swim Test

CompoundClassDose Range (mg/kg)Effect on Immobility TimeSpeciesReference
This compound α2-Adrenergic AntagonistNot AvailableNot AvailableNot AvailableN/A
Fluoxetine SSRI10 - 20Rat/Mouse[3][4]
Imipramine TCA15 - 30Mouse[5]
Venlafaxine SNRI20 - 80Rat[6]

Note: "↓" indicates a decrease in immobility time. Data for fluoxetine, imipramine, and venlafaxine are representative and may vary based on experimental conditions.

Tail Suspension Test (TST)

Similar to the FST, the TST is a model of behavioral despair in mice. Immobility time is the primary measure, with effective antidepressants expected to reduce it.

Table 2: Comparison in the Tail Suspension Test

CompoundClassDose Range (mg/kg)Effect on Immobility TimeSpeciesReference
This compound α2-Adrenergic AntagonistNot AvailableNot AvailableNot AvailableN/A
Fluoxetine SSRI10 - 20Mouse[7]
Imipramine TCA10 - 30Mouse[5][8][9]
Venlafaxine SNRI4 - 16Mouse[10]

Note: "↓" indicates a decrease in immobility time. Data for fluoxetine, imipramine, and venlafaxine are representative and may vary based on experimental conditions.

Novelty-Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially stressful environment. Antidepressants, particularly after chronic administration, are expected to decrease this latency.

Table 3: Comparison in the Novelty-Suppressed Feeding Test

CompoundClassDosing RegimenEffect on Latency to FeedSpeciesReference
This compound α2-Adrenergic AntagonistNot AvailableNot AvailableNot AvailableN/A
Fluoxetine SSRIChronicMouse[11]
Imipramine TCAChronicRat[12]
Duloxetine/Desvenlafaxine (SNRIs) SNRIChronicRat[13][14]

Note: "↓" indicates a decrease in latency to feed. Data for fluoxetine, imipramine, and SNRIs are representative and may vary based on experimental conditions. Venlafaxine data in this specific test was less available, so data from similar SNRIs is presented.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized from multiple sources and should be adapted to specific experimental needs.

Forced Swim Test (FST) Protocol

cluster_FST Forced Swim Test Workflow start Acclimatize Animal drug_admin Administer Compound or Vehicle start->drug_admin pre_test Pre-test Session (Optional, e.g., 15 min) drug_admin->pre_test test Test Session (e.g., 5-6 min) pre_test->test 24h later record Record Behavior (Immobility, Swimming, Climbing) test->record analyze Analyze Data record->analyze

Workflow for the Forced Swim Test.
  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimatization: Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes for acute studies).

  • Procedure:

    • Pre-test (for rats): Animals are placed in the water for 15 minutes, 24 hours before the test session.[15]

    • Test: Animals are placed in the water for a 5-6 minute session.[15] Behavior is typically recorded during the final 4 minutes of the test.

  • Data Analysis: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements to maintain its head above water.

Tail Suspension Test (TST) Protocol

cluster_TST Tail Suspension Test Workflow start Acclimatize Mouse drug_admin Administer Compound or Vehicle start->drug_admin suspend Suspend Mouse by Tail (e.g., 6 min) drug_admin->suspend record Record Behavior (Immobility) suspend->record analyze Analyze Data record->analyze

Workflow for the Tail Suspension Test.
  • Apparatus: A horizontal bar is set at a height that allows the mouse to be suspended without its tail or body touching any surface.

  • Acclimatization: Mice are habituated to the testing room.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Procedure: The mouse's tail is attached to the bar with adhesive tape, and it is suspended for a period of 6 minutes.[16]

  • Data Analysis: The duration of immobility (hanging passively) is recorded and analyzed.[16]

Novelty-Suppressed Feeding Test (NSFT) Protocol

cluster_NSFT Novelty-Suppressed Feeding Test Workflow start Food Deprive Animal (e.g., 24h) drug_admin Administer Compound or Vehicle (Chronic) start->drug_admin place_in_arena Place Animal in Novel Arena with Food Pellet drug_admin->place_in_arena record Measure Latency to Begin Eating place_in_arena->record home_cage_feeding Measure Food Consumption in Home Cage record->home_cage_feeding analyze Analyze Data home_cage_feeding->analyze

Workflow for the Novelty-Suppressed Feeding Test.
  • Apparatus: A brightly lit, open-field arena (e.g., 50x50 cm). A single food pellet is placed in the center.

  • Food Deprivation: Animals are food-deprived for 24 hours prior to the test, with free access to water.[11]

  • Drug Administration: Typically involves chronic administration of the test compound for several weeks.[11]

  • Procedure: The animal is placed in a corner of the arena, and the latency to approach and take the first bite of the food pellet is recorded for a set duration (e.g., 10 minutes).

  • Control: Immediately following the test, food consumption in the home cage is measured for a short period (e.g., 5 minutes) to control for potential effects of the drug on appetite.

  • Data Analysis: The primary endpoint is the latency to begin eating in the novel environment.

Conclusion

While this compound's mechanism as a selective α2-adrenergic antagonist suggests a potential for antidepressant activity, the absence of published data in standard preclinical models like the FST, TST, and NSFT makes a direct comparison with established antidepressants impossible. The provided data for fluoxetine, imipramine, and venlafaxine demonstrate their consistent effects in these models, which have been foundational to their clinical development. Future research on novel α2-adrenergic antagonists would benefit from evaluation in these well-validated behavioral paradigms to enable a direct and quantitative comparison with existing antidepressant classes. This would be essential to determine their potential as viable therapeutic alternatives for major depressive disorder.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Delequamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological activity of Delequamine (B44412) Hydrochloride with other relevant compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this selective α2-adrenoceptor antagonist.

Introduction to Delequamine Hydrochloride

This compound (also known as RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist.[1] It was investigated in the 1990s for the potential treatment of erectile dysfunction and major depressive disorder, although it was never commercially marketed.[2] Its mechanism of action is centered on the blockade of α2-adrenoceptors, which are involved in the regulation of neurotransmitter release and smooth muscle contraction. In the context of erectile function, antagonism of these receptors is thought to promote penile erection by inhibiting the sympathetically mediated contractile tone of the corpus cavernosum smooth muscle and by centrally increasing sexual arousal.[2]

In Vitro Activity Comparison

The in vitro activity of this compound has been characterized through radioligand binding assays to determine its affinity and selectivity for various neurotransmitter receptors.

Table 1: In Vitro Receptor Binding Affinity of this compound and Comparator Compounds

CompoundReceptor SubtypeTissue/Cell LineAffinity (pKi/Ki)Selectivity vs. α1-adrenoceptorsReference
Delequamine HCl α2-adrenoceptorRat Cortex9.5 (pKi)>1000-fold[3]
α1-adrenoceptorRat Cortex< 6.0 (pKi)[3]
5-HT1A< 6.0 (pKi)>1000-fold vs 5-HT1A[3]
Yohimbine (B192690) α2C-adrenoceptorHuman clones8.36 (pKi) / 4.4 nM (Ki)~45-fold (α2/α1)[4][5]
α2A-adrenoceptorBovine7.31 (pKi) / 49 nM (Ki)[4]
α1D-adrenoceptorHuman clones6.5 (pKi)[4]
α1B-adrenoceptorHuman clones6.0 (pKi)[4]
Phentolamine (B1677648) α1-adrenoceptorHuman erectile tissueHigh AffinityNon-selective[6]
α2-adrenoceptorHuman erectile tissueHigh Affinity[6]
α2C-adrenoceptorHuman clones3.6 nM (Ki)[7]

In Vivo Activity Comparison

The in vivo efficacy of this compound has been primarily assessed in animal models of sexual behavior.

Table 2: In Vivo Efficacy of this compound and Yohimbine in Male Rat Models of Sexual Behavior

CompoundAnimal ModelDose Range (p.o.)Effect on Sexual Behavior ScoreEffect on Ejaculation LatencyReference
Delequamine HCl Naive male rats with sexually receptive females0.4 - 6.4 mg/kgDose-dependent increaseNo significant effect[1]
Yohimbine Naive male rats with sexually receptive females2 mg/kgEffective at a single doseDecreased[1]
Delequamine HCl Ovariectomized female rats with low receptivity1.6 and 6.4 mg/kgIncreased lordosisNot applicable[1][8]
Yohimbine Ovariectomized female rats with low receptivity2, 4, and 8 mg/kgReduced lordosisNot applicable[1]

Comparison with Other Drug Classes for Erectile Dysfunction

This compound's mechanism as an α2-adrenoceptor antagonist differs from the most common class of oral medications for erectile dysfunction, the phosphodiesterase type 5 (PDE5) inhibitors.

Table 3: Comparison of this compound with Sildenafil (a PDE5 inhibitor)

FeatureThis compoundSildenafil
Mechanism of Action Selective α2-adrenoceptor antagonist; enhances central arousal and reduces peripheral smooth muscle contraction.Selective inhibitor of phosphodiesterase type 5 (PDE5), preventing the breakdown of cGMP and enhancing nitric oxide-mediated vasodilation in the corpus cavernosum.[3][9][10]
Primary Site of Action Central and peripheral nervous system.Primarily peripheral, in the corpus cavernosum.[10]
Key Preclinical Finding Increases sexual behavior score in male rats over a wide dose range.[1]Enhances erectile response to sexual stimulation by increasing blood flow to the penis.[10]

Experimental Protocols

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki or pKi values) of the test compounds for specific receptor subtypes.

  • General Procedure:

    • Tissue/Cell Preparation: Membranes are prepared from specific tissues (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest.

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-yohimbine for α2-adrenoceptors) and various concentrations of the unlabeled test compound (e.g., Delequamine).

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Rat Sexual Behavior Studies
  • Objective: To assess the pro-sexual effects of the test compounds in conscious male rats.

  • General Procedure:

    • Animals: Sexually naive or experienced male rats and ovariectomized, hormone-primed sexually receptive female rats are used.

    • Drug Administration: Test compounds (e.g., Delequamine, Yohimbine) or vehicle are administered orally (p.o.) or via other appropriate routes at various doses and pretreatment times.

    • Behavioral Observation: A male and a female rat are placed in an observation arena. Their sexual behaviors are recorded for a defined period.

    • Parameters Measured:

      • Mount Latency: Time from the introduction of the female to the first mount.

      • Intromission Latency: Time to the first intromission.

      • Ejaculation Latency: Time to ejaculation.

      • Mount Frequency: Number of mounts.

      • Intromission Frequency: Number of intromissions.

      • Sexual Behavior Score: A composite score based on the occurrence and frequency of different sexual behaviors.

Signaling Pathways and Experimental Workflows

Signaling Pathway of α2-Adrenoceptor Antagonism in Erectile Function

alpha2_antagonism_pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Corpus Cavernosum Smooth Muscle Cell Noradrenaline_vesicle Noradrenaline Vesicles Noradrenaline_release Noradrenaline Release Noradrenaline_vesicle->Noradrenaline_release Noradrenaline_synapse Noradrenaline Noradrenaline_release->Noradrenaline_synapse alpha2_receptor_pre α2-Adrenoceptor (Autoreceptor) alpha2_receptor_pre->Noradrenaline_release Noradrenaline_synapse->alpha2_receptor_pre Negative Feedback alpha1_receptor α1-Adrenoceptor Noradrenaline_synapse->alpha1_receptor Contraction Smooth Muscle Contraction alpha1_receptor->Contraction Relaxation Smooth Muscle Relaxation (Erection) Delequamine Delequamine HCl Delequamine->alpha2_receptor_pre Blocks

Caption: α2-Adrenoceptor Antagonism in Erectile Function.

Experimental Workflow for In Vivo Rat Sexual Behavior Study

rat_sexual_behavior_workflow Start Start Animal_Acclimatization Animal Acclimatization (Male & Female Rats) Start->Animal_Acclimatization Hormone_Priming Hormone Priming of Ovariectomized Females Animal_Acclimatization->Hormone_Priming Drug_Administration Drug/Vehicle Administration to Male Rats (p.o.) Animal_Acclimatization->Drug_Administration Pairing Pairing of Male and Female in Observation Arena Hormone_Priming->Pairing Drug_Administration->Pairing Behavioral_Recording Video Recording of Sexual Behavior Pairing->Behavioral_Recording Data_Analysis Scoring of Behavioral Parameters (Latencies, Frequencies) Behavioral_Recording->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Rat Sexual Behavior Study Workflow.

Receptor Selectivity Profile of this compound

delequamine_selectivity cluster_high_affinity High Affinity cluster_low_affinity Low Affinity (>1000-fold lower) Delequamine Delequamine HCl alpha2 α2-Adrenoceptors (pKi = 9.5) Delequamine->alpha2 alpha1 α1-Adrenoceptors Delequamine->alpha1 5HT1A 5-HT1A Receptors Delequamine->5HT1A

Caption: Receptor Selectivity of Delequamine HCl.

References

Comparative Analysis of Delequamine's Effects on Central and Peripheral α2-Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Delequamine (B44412) with other α2-adrenoceptor antagonists, supported by experimental data.

This guide provides a detailed comparative analysis of Delequamine, a selective α2-adrenoceptor antagonist, and its effects on the central and peripheral nervous systems. For a comprehensive comparison, data for well-established α2-adrenoceptor antagonists, Yohimbine (B192690) and Atipamezole (B1667673), are included. This document is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, offering a structured overview of the binding affinities, functional potencies, and experimental methodologies used to characterize these compounds.

Data Presentation: Quantitative Comparison of α2-Adrenoceptor Antagonists

The following tables summarize the binding affinities (pKi) and functional potencies (pA2/pKB) of Delequamine, Yohimbine, and Atipamezole at α2-adrenoceptor subtypes. The data has been compiled from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Compoundα2A-Adrenoceptor (pKi)α2B-Adrenoceptor (pKi)α2C-Adrenoceptor (pKi)α2/α1 Selectivity RatioReference
Delequamine (RS-15385-197) 9.90 (human platelets)9.70 (rat neonate lung)Data not available>14,000[1]
Yohimbine 8.858.159.0540[2][3]
Atipamezole Not subtype selectiveNot subtype selectiveNot subtype selective8526[3][4]

Table 1: Comparative Binding Affinities (pKi) of α2-Adrenoceptor Antagonists. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Compoundα2-Adrenoceptor Functional Antagonism (pA2/pKB)Tissue/AssayReference
Delequamine (RS-15385-197) 9.72 (pA2)Transmurally-stimulated guinea-pig ileum[1]
10.0 (pA2)Dog saphenous vein (BHT-920-induced contractions)[1]
Yohimbine Data not available in a directly comparable format
Atipamezole 8.6 (pA2)Rat vas deferens (clonidine-induced)[3]
8.7 (pA2)Rat vas deferens (medetomidine-induced)[3]

Table 2: Functional Antagonist Potency (pA2/pKB) of α2-Adrenoceptor Antagonists. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of α2-adrenoceptor antagonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

  • Membrane Preparation:

    • Tissues (e.g., rat cortex, human platelets) or cells expressing the α2-adrenoceptor subtype of interest are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Yohimbine or [3H]-Rauwolscine) with the prepared cell membranes.

    • Add increasing concentrations of the unlabeled test compound (e.g., Delequamine).

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled competitor (e.g., phentolamine).

  • Incubation and Filtration:

    • Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assay: GTPγS Binding

This assay measures the functional activity of a G-protein coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists are evaluated by their ability to inhibit agonist-stimulated [35S]GTPγS binding.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the α2-adrenoceptor subtype as described in the radioligand binding assay protocol.

  • Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl2, NaCl, and GDP to regulate basal G-protein activity.

  • Reaction Mixture:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of an α2-adrenoceptor agonist (e.g., UK-14,304), and increasing concentrations of the antagonist (e.g., Delequamine).

    • Initiate the reaction by adding [35S]GTPγS.

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

  • Data Analysis:

    • Quantify the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

    • Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

    • The antagonist's potency can be expressed as the pIC50 (-log IC50).[6][7]

Functional Assay: cAMP Accumulation

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of α2-adrenoceptor activation (which are Gi-coupled). Antagonists are assessed by their ability to reverse the agonist-induced inhibition of cAMP production.

Protocol:

  • Cell Culture: Use cells endogenously or recombinantly expressing the α2-adrenoceptor subtype of interest.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the antagonist (e.g., Delequamine) to the cells.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of a fixed concentration of an α2-adrenoceptor agonist (e.g., clonidine).

    • Incubate for a defined period at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis:

    • Determine the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation (IC50).

    • The antagonist's potency can be expressed as the pIC50.[8][9]

Mandatory Visualizations

Signaling Pathways

G_protein_signaling cluster_receptor α2-Adrenoceptor Signaling Agonist Agonist α2-AR α2-Adrenoceptor Agonist->α2-AR Activates Gi Gi Protein (αβγ) α2-AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response ↓ Cellular Response (e.g., smooth muscle contraction, neurotransmitter release inhibition) PKA->Cellular_Response Antagonist Delequamine Antagonist->α2-AR Blocks

Caption: α2-Adrenoceptor Signaling Pathway.

Experimental Workflows

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays b1 Membrane Preparation b2 Incubation with Radioligand & Delequamine b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (IC50, Ki) b4->b5 f1 Cell/Membrane Preparation f2_gtp GTPγS Binding Assay: Incubate with Agonist, Delequamine & [35S]GTPγS f1->f2_gtp f2_camp cAMP Accumulation Assay: Incubate with Forskolin, Agonist & Delequamine f1->f2_camp f3_gtp Filtration & Counting f2_gtp->f3_gtp f3_camp Cell Lysis & cAMP Measurement f2_camp->f3_camp f4 Data Analysis (IC50) f3_gtp->f4 f3_camp->f4

Caption: Experimental Workflows for Characterizing Delequamine.

Logical Relationships

logical_relationship Delequamine Delequamine Central_AR Central α2-Adrenoceptors Delequamine->Central_AR Antagonizes Peripheral_AR Peripheral α2-Adrenoceptors Delequamine->Peripheral_AR Antagonizes Increased_Arousal Increased Central Arousal Central_AR->Increased_Arousal Leads to Reduced_NE_Contractility Reduced Norepinephrine-induced Smooth Muscle Contractility Peripheral_AR->Reduced_NE_Contractility Leads to Therapeutic_Effects Potential Therapeutic Effects (e.g., Erectile Dysfunction) Increased_Arousal->Therapeutic_Effects Reduced_NE_Contractility->Therapeutic_Effects

Caption: Delequamine's Mechanism of Action.

Comparative Analysis of Central vs. Peripheral Effects

Delequamine exhibits a dual mechanism of action by antagonizing both central and peripheral α2-adrenoceptors.

Central Effects: In the central nervous system (CNS), α2-adrenoceptors act as presynaptic autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine (B1679862) (NE). By blocking these receptors, Delequamine increases the synaptic concentration of NE in brain regions associated with arousal and mood.[10] This central action is believed to contribute to its potential therapeutic effects in conditions like erectile dysfunction, where central arousal plays a significant role.[10] In vivo studies in animals can differentiate central from peripheral effects by comparing the outcomes of systemic versus intracerebroventricular (ICV) administration of the antagonist. For instance, antagonism of clonidine-induced sedation in mice is a model for central α2-adrenoceptor blockade.[3]

Peripheral Effects: Peripherally, α2-adrenoceptors are located on various tissues, including vascular smooth muscle and the corpus cavernosum of the penis. Activation of these receptors by norepinephrine typically leads to vasoconstriction. Delequamine's antagonism of peripheral α2-adrenoceptors leads to the relaxation of smooth muscle, which can improve blood flow.[10] This peripheral vasodilatory effect is another key component of its potential efficacy in treating erectile dysfunction. In vivo models to assess peripheral α2-adrenoceptor antagonism include the pithed rat model, where the central nervous system's influence is removed, allowing for the direct study of peripherally mediated cardiovascular effects.[11] The dorsal hand vein technique in human volunteers can also be used to study in vivo venoconstriction and the effects of α2-adrenoceptor antagonists.[11]

Comparison with Other Antagonists:

  • Yohimbine: A classic α2-adrenoceptor antagonist, yohimbine has been used for erectile dysfunction, though its efficacy is debated. It is less selective for α2- over α1-adrenoceptors compared to Delequamine and Atipamezole, which may contribute to a different side-effect profile.[2][3] Yohimbine also exhibits affinity for other receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, which can complicate its pharmacological profile.[12]

  • Atipamezole: This potent and highly selective α2-adrenoceptor antagonist is primarily used in veterinary medicine to reverse the effects of α2-agonist sedatives.[4] It readily crosses the blood-brain barrier and is effective at both central and peripheral α2-adrenoceptors.[3] Its high selectivity makes it a valuable research tool for studying the physiological roles of α2-adrenoceptors.[4]

References

Safety Operating Guide

Proper Disposal of Delequamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Delequamine Hydrochloride, tailored for researchers, scientists, and drug development professionals. As specific disposal directives for this compound are not publicly available, the following procedures are based on general best practices for pharmaceutical waste management and regulatory requirements.

Regulatory Overview

The disposal of chemical waste, including research compounds like this compound, is governed by stringent federal and state regulations. In the United States, the Environmental Protection Agency (EPA) sets forth guidelines under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, state and local regulations may impose more rigorous requirements.[1] Adherence to these regulations is mandatory to ensure safety and environmental protection.

Waste Characterization: A Precautionary Approach

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound from a laboratory setting.

  • Segregation: Immediately segregate this compound waste from all other waste streams. This includes separating it from non-hazardous laboratory trash, sharps, and other chemical waste.

  • Containerization:

    • Use a dedicated, leak-proof container that is chemically compatible with this compound.

    • The container must be clearly labeled as "Hazardous Waste" and specify "this compound Waste" to avoid accidental mixing.

  • Storage: Store the sealed waste container in a designated, secure area within the laboratory. This area should be away from general work and traffic areas to minimize the risk of spills or exposure.

  • Professional Disposal:

    • Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor.

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup. They will have established procedures and approved vendors for this purpose.

    • The most common and recommended method for the final destruction of pharmaceutical waste is incineration at a permitted facility.[2][3]

Crucial Safety Mandates:

  • No Drain Disposal: It is strictly prohibited to dispose of this compound by flushing it down the sink or any other drain.[2] Pharmaceutical compounds can pass through wastewater treatment facilities and contaminate waterways, posing a risk to aquatic life and potentially human health.[1][4][5]

  • No Household Trash Disposal: This chemical waste should never be placed in the regular trash.

Safety and Handling for Disposal

All personnel handling this compound waste must adhere to strict safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as chemical-resistant gloves, safety goggles, and a laboratory coat. Furthermore, ensure that all relevant staff have received comprehensive training on the handling of hazardous materials and emergency procedures.[2]

Data and Protocols

Currently, there is no publicly available quantitative data specifically detailing the environmental fate or degradation of this compound. Similarly, there are no established experimental protocols for the chemical neutralization of this compound for disposal. The industry and regulatory standard is to rely on professional waste management services for its destruction.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Delequamine_Disposal_Workflow cluster_generation cluster_handling Laboratory Handling & Storage cluster_disposal Professional Disposal Start This compound Waste Generated Segregate Segregate Waste Start->Segregate Label Label as 'Hazardous Waste' Segregate->Label Store Store Securely Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Contractor Transfer to Licensed Contractor ContactEHS->Contractor FinalDisposal Incineration at Permitted Facility Contractor->FinalDisposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Delequamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Delequamine Hydrochloride. As a potent, selective α2-adrenergic receptor antagonist used in research, proper handling of this compound is paramount to ensure personnel safety and prevent environmental contamination.[1] The following procedures are based on best practices for managing hazardous research chemicals. It is critical to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The level of PPE should be determined by a risk assessment of the specific procedures being performed. Below is a summary of recommended PPE for handling this compound.

Task Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Double Nitrile Gloves- Disposable Gown (low-permeability)- Safety Goggles with Side Shields or Face Shield- N95 or higher-rated respirator (in the absence of a certified chemical fume hood)
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown (low-permeability)- Safety Goggles with Side Shields
Administering to Animals - Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses
Spill Cleanup - Double Nitrile Gloves (heavy-duty)- Disposable Gown (impermeable)- Safety Goggles and Face Shield- Appropriate Respirator (based on spill size and ventilation)
Waste Disposal - Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures is crucial for minimizing the risk of exposure.

1. Designated Work Area:

  • All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • The work surface should be covered with absorbent, disposable bench paper.

2. Weighing and Preparation:

  • Handle the compound in the smallest practical quantities.

  • When weighing the powder, use a containment balance or perform the task within a chemical fume hood.

  • Prepare solutions in a well-ventilated area, avoiding the creation of aerosols.

3. General Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Emergency Procedures

Spill Response:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area effectively.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_PPE Don Appropriate PPE cluster_Containment_Cleanup Containment and Cleanup cluster_Disposal Waste Disposal Alert Alert others in the area Isolate Isolate the spill area Alert->Isolate Assess Assess the spill size and risk Isolate->Assess PPE_Node Refer to PPE Table for Spill Cleanup Assess->PPE_Node If spill is manageable Contain Contain the spill with absorbent material PPE_Node->Contain Clean Clean the area from outside in Contain->Clean Decontaminate Decontaminate the area Clean->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Figure 1: Workflow for managing a chemical spill.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

  • Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[2]

  • Empty Containers: "Empty" containers may still retain residual compound and should be disposed of as hazardous waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delequamine Hydrochloride
Reactant of Route 2
Delequamine Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。